Product packaging for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane(Cat. No.:CAS No. 6414-32-0)

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Cat. No.: B1265775
CAS No.: 6414-32-0
M. Wt: 194.23 g/mol
InChI Key: DTACWEXJFYOAKS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1265775 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane CAS No. 6414-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8-7-13-11(14-8)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACWEXJFYOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863796
Record name 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6414-32-0
Record name 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
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Record name Anisaldehyde propyleneglycol acetal
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Record name NSC74653
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Record name 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
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Record name 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane
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Record name ANISALDEHYDE PROPYLENEGLYCOL ACETAL
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Foundational & Exploratory

Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane from p-Anisaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a valuable acetal compound, from p-anisaldehyde and 1,2-propanediol. This document details the underlying chemical principles, experimental protocols, and relevant data for the successful synthesis and characterization of the target molecule.

Introduction

This compound is a cyclic acetal derived from the reaction of p-anisaldehyde and 1,2-propanediol. Acetal functional groups are of significant interest in organic synthesis, particularly as protecting groups for aldehydes and ketones due to their stability in neutral to basic conditions and their susceptibility to cleavage under acidic conditions. The title compound, also known as anisaldehyde propylene glycol acetal, finds applications in the fragrance and flavor industries and serves as a versatile intermediate in the synthesis of more complex molecules. This guide focuses on an efficient acid-catalyzed pathway for its preparation.

Reaction Analysis and Mechanism

The synthesis of this compound is an acid-catalyzed acetalization reaction. In this process, the carbonyl group of p-anisaldehyde reacts with the two hydroxyl groups of 1,2-propanediol to form a five-membered dioxolane ring. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, typically by azeotropic distillation.

The generally accepted mechanism for this acid-catalyzed reaction involves the following key steps:

  • Protonation of the carbonyl oxygen of p-anisaldehyde by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack by one of the hydroxyl groups of 1,2-propanediol on the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).

  • Intramolecular cyclization through the attack of the second hydroxyl group of the 1,2-propanediol moiety on the carbocation.

  • Deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol

This protocol is based on optimized conditions reported in the literature, employing a solid acid catalyst for ease of separation and improved environmental profile.

3.1. Materials and Equipment

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • 1,2-Propanediol (propylene glycol)

  • HZSM-5 zeolite catalyst

  • Cyclohexane (or a similar water-entraining solvent like toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark apparatus

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Apparatus for vacuum distillation

3.2. Procedure

  • To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add p-anisaldehyde and 1,2-propanediol in a molar ratio of 1:1.6.

  • Add cyclohexane as the solvent (approximately 15 mL per 0.1 mol of p-anisaldehyde).

  • Add the HZSM-5 catalyst, with a mass equivalent to 2.5% of the total mass of the reactants.

  • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • After 2 hours of reflux, allow the reaction mixture to cool to room temperature.

  • Filter the reaction mixture to remove the HZSM-5 catalyst. The catalyst can be washed with a small amount of cyclohexane, and the washings combined with the filtrate.

  • The organic filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

4.1. Physical and Chemical Properties

PropertyValueReference
Product Name This compound
CAS Number 6414-32-0
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 287-289 °C at 760 mmHg

4.2. Optimized Reaction Conditions

ParameterValueReference
Reactant Molar Ratio (p-anisaldehyde:1,2-propanediol) 1:1.6[1]
Catalyst HZSM-5[1]
Catalyst Loading 2.5% (by mass of reactants)[1]
Solvent Cyclohexane[1]
Reaction Time 2 hours[1]
Reaction Temperature Reflux
Yield >95%[1]
Selectivity >98%[1]

4.3. Spectroscopic Data (Representative)

While specific experimental spectra for this synthesis were not available, the following are characteristic peaks for the product:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons, and the protons of the dioxolane ring, including the methyl group.

  • ¹³C NMR: The spectrum will display distinct signals for the carbons of the aromatic ring, the methoxy carbon, the acetal carbon, and the carbons of the dioxolane ring.

  • IR Spectroscopy: Key absorption bands would include C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and characteristic strong C-O stretching bands for the acetal and ether functionalities.

4.4. Safety Information

CompoundHazardsPrecautionary Measures
p-Anisaldehyde Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
1,2-Propanediol Low toxicity. May cause eye irritation.Handle in accordance with good industrial hygiene and safety practice.
HZSM-5 May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Cyclohexane Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Use explosion-proof electrical/ventilating/lighting equipment.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_anisaldehyde p-Anisaldehyde reflux Reflux with Dean-Stark Trap (2 hours) propanediol 1,2-Propanediol catalyst HZSM-5 Catalyst solvent Cyclohexane filtration Filtration (Remove Catalyst) reflux->filtration washing Aqueous Wash (NaHCO3, Brine) filtration->washing drying Drying (Na2SO4) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_hemiacetal Step 2: Hemiacetal Formation cluster_cyclization Step 3: Water Elimination & Cyclization cluster_product Step 4: Deprotonation p_anisaldehyde p-Anisaldehyde protonated_aldehyde Protonated Aldehyde (Oxocarbenium Ion Intermediate) p_anisaldehyde->protonated_aldehyde + H+ protonated_aldehyde->p_anisaldehyde - H+ hemiacetal Hemiacetal Intermediate protonated_aldehyde->hemiacetal + 1,2-Propanediol propanediol 1,2-Propanediol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ carbocation Resonance-Stabilized Carbocation protonated_hemiacetal->carbocation - H2O protonated_dioxolane Protonated Dioxolane carbocation->protonated_dioxolane Intramolecular Attack product This compound protonated_dioxolane->product - H+

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its fundamental characteristics, spectral properties, and potential biological activities, alongside a general synthetic protocol.

Core Chemical Properties

This compound, also known as anisaldehyde propylene glycol acetal, is a cyclic acetal. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a methyl group.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [2]
CAS Registry Number 6414-32-0[1]
IUPAC Name This compound[1]
Canonical SMILES CC1COC(O1)C2=CC=C(C=C2)OC
InChI Key DTACWEXJFYOAKS-UHFFFAOYSA-N[1]

Physicochemical Data

PropertyValueNotesSource
Boiling Point Not explicitly availableData for a related compound, 2-(4-Methylphenyl)-1,3-dioxolane, is 98-99 °C at 5 Torr.
Melting Point Not available
Solubility Soluble in alcoholGeneral solubility for a similar compound.[3]
logP (Octanol/Water Partition Coefficient) 1.7 (Predicted)A measure of lipophilicity.
Gas Chromatography Retention Index (Non-polar column, SE-30) 1512[4]
Gas Chromatography Retention Index (Polar column, Carbowax 20M) 2234[4]

Spectroscopic Data

Detailed experimental spectra for this compound are limited in public databases. The following information is based on data for structurally similar compounds and general principles of spectroscopic analysis.

Mass Spectrometry

The fragmentation pattern of this compound upon electron ionization would be expected to involve cleavage of the dioxolane ring and the bonds connecting the substituent groups. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated:

AdductPredicted m/z
[M+H]⁺195.10158
[M+Na]⁺217.08352
[M-H]⁻193.08702
[M+NH₄]⁺212.12812
[M+K]⁺233.05746
[M]⁺194.09375
NMR Spectroscopy

While specific spectra for the target molecule are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons on the dioxolane ring, and the methyl protons. The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the acetal and ether groups, aromatic C-H and C=C stretching, and aliphatic C-H stretching.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. For the synthesis of this compound, the precursors would be p-anisaldehyde and propylene glycol.

Reaction:

p-Anisaldehyde + Propylene Glycol ⇌ this compound + Water

General Procedure:

  • Reactant Mixture: Equimolar amounts of p-anisaldehyde and propylene glycol are dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

  • Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin) is added to the mixture.

  • Water Removal: The reaction is typically carried out under reflux with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product p_anisaldehyde p-Anisaldehyde reaction Acetal Formation p_anisaldehyde->reaction propylene_glycol Propylene Glycol propylene_glycol->reaction solvent Aprotic Solvent (e.g., Toluene) solvent->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction reflux Reflux with Water Removal reflux->reaction workup Neutralization & Washing reaction->workup purification Distillation or Chromatography workup->purification final_product This compound purification->final_product

General synthesis workflow for this compound.

Biological Activity

While specific studies on the biological activity of this compound are scarce, the broader class of 1,3-dioxolanes has been investigated for various pharmacological properties. Some studies have reported that certain 1,3-dioxolane derivatives exhibit antibacterial and antifungal activities.[5][6] The presence of the methoxyphenyl group, a common moiety in biologically active compounds, suggests that this molecule could be a candidate for further biological evaluation. However, at present, there is no documented evidence of its involvement in any specific signaling pathways.

Safety Information

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

In-Depth Technical Guide: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS: 6414-32-0)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, a versatile organic compound with applications in the pharmaceutical, agrochemical, and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential biological significance.

Chemical and Physical Properties

This compound, also known as anisaldehyde propylene glycol acetal, is a cyclic acetal.[1][2] Its chemical structure consists of a 1,3-dioxolane ring substituted with a 4-methoxyphenyl group at the 2-position and a methyl group at the 4-position.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 6414-32-0[3]
Molecular Formula C₁₁H₁₄O₃[4][3]
Molecular Weight 194.23 g/mol [4]
IUPAC Name This compound[3]
Synonyms Anisaldehyde propylene glycol acetal, p-Anisaldehyde propylene glycol acetal[2]
Boiling Point 287.8 °C at 760 mmHg[1]
Flash Point 95.5 °C[1]
Density 1.085 g/cm³[1]
Vapor Pressure 0.00421 mmHg at 25°C[1]
LogP (calculated) 1.7 - 2.078[5][6]
Water Solubility (calculated) 1292 mg/L at 25 °C[6]

Synthesis

The primary method for the synthesis of this compound is the acid-catalyzed acetalization of p-anisaldehyde with propane-1,2-diol.[4]

Experimental Protocol: Synthesis of this compound

A study on the synthesis of this compound using HZSM-5 as a catalyst has reported high yields and selectivity.[7] The following is a generalized experimental protocol based on this and other common acetalization procedures.

Materials:

  • p-Anisaldehyde (1 equivalent)

  • Propane-1,2-diol (1.6 equivalents)[7]

  • HZSM-5 catalyst (2.5% by weight of reactants)[7]

  • Cyclohexane (as solvent)[7]

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde, propane-1,2-diol, HZSM-5 catalyst, and cyclohexane.

  • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Yield and Selectivity: Under optimal conditions, this reaction can achieve a yield of over 95% and a selectivity of over 98%.[7]

Synthesis_Workflow Reactants p-Anisaldehyde + Propane-1,2-diol Reaction Reflux with Dean-Stark Trap (2 hours) Reactants->Reaction Catalyst HZSM-5 Catalyst Catalyst->Reaction Solvent Cyclohexane Solvent->Reaction Workup 1. Filter Catalyst 2. Wash with NaHCO₃ 3. Dry with Na₂SO₄ Reaction->Workup Evaporation Solvent Removal (Rotary Evaporator) Workup->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product This compound Purification->Product

Figure 1. General workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Gas Chromatography Data

Column TypeActive PhaseRetention Index (I)Source
CapillarySE-30 (non-polar)1512[3]
CapillaryCarbowax 20M (polar)2234[3]

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of 1,3-dioxolanes has been investigated for various biological activities.

  • Antibacterial and Antifungal Activity: Some novel 1,3-dioxolane derivatives have shown significant antibacterial and antifungal properties.

  • Pharmaceutical and Agrochemical Intermediate: This compound serves as a key intermediate in the synthesis of certain drugs and agrochemicals.[1] Its structure allows for further chemical modifications to develop new therapeutic agents.[1]

  • Flavor and Fragrance Agent: It is also used in the flavor and fragrance industry.[5]

The presence of the 4-methoxyphenyl group is also of interest, as this moiety is found in various biologically active molecules, including some with antioxidant and anticancer properties. However, no direct studies have been performed on this compound for these activities.

Applications Compound This compound Pharma Pharmaceuticals Compound->Pharma Intermediate Agro Agrochemicals Compound->Agro Intermediate Flavor Flavors & Fragrances Compound->Flavor Agent Research Chemical Research Compound->Research Model Compound

Figure 2. Potential applications of this compound.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with established synthesis protocols and a range of potential applications. While its specific biological activity remains an area for further investigation, the known properties of the 1,3-dioxolane and 4-methoxyphenyl moieties suggest that it could be a promising scaffold for the development of new bioactive compounds. Further research into its pharmacological and toxicological profile is warranted to fully explore its potential in drug discovery and development.

References

"2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Weight of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for this compound has been identified as C₁₁H₁₄O₃.[1] This formula is the cornerstone for calculating the compound's molecular weight.

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O). For the purposes of this calculation, the conventional atomic weights are utilized.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
OxygenO15.999

Experimental Protocol: Molecular Weight Calculation

The molecular weight (MW) of a molecule is the sum of the atomic weights of its constituent atoms. The calculation protocol is as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

For this compound (C₁₁H₁₄O₃):

  • Contribution from Carbon = 11 × 12.011 g/mol = 132.121 g/mol

  • Contribution from Hydrogen = 14 × 1.008 g/mol = 14.112 g/mol

  • Contribution from Oxygen = 3 × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 132.121 + 14.112 + 47.997 = 194.23 g/mol

Summary of Molecular Weight Data

The following table summarizes the quantitative data for the molecular weight of this compound.

ComponentQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon1112.011132.121
Hydrogen141.00814.112
Oxygen315.99947.997
Total Molecular Weight 194.23

The calculated molecular weight is consistent with the literature value of 194.2271 g/mol .[1]

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for the calculation of the molecular weight.

MolecularWeight_Calculation cluster_input Inputs cluster_calculation Calculation Steps cluster_summation Summation cluster_output Output A Molecular Formula C₁₁H₁₄O₃ E Carbon Contribution 11 * 12.011 = 132.121 A->E F Hydrogen Contribution 14 * 1.008 = 14.112 A->F G Oxygen Contribution 3 * 15.999 = 47.997 A->G B Atomic Weight of C 12.011 g/mol B->E C Atomic Weight of H 1.008 g/mol C->F D Atomic Weight of O 15.999 g/mol D->G H Sum Contributions 132.121 + 14.112 + 47.997 E->H F->H G->H I Molecular Weight 194.23 g/mol H->I

Caption: Workflow for Molecular Weight Calculation.

References

Technical Guide: Structure Elucidation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Stereoisomerism

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane possesses two chiral centers at the C2 and C4 positions of the dioxolane ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the 4-methoxyphenyl group and the methyl group on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides. The differentiation of these stereoisomers is a key aspect of the structure elucidation process, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: Molecular Structure of this compound cluster_cis cis-isomer cluster_trans trans-isomer cis_structure cis-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane cis_img trans_structure trans-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane trans_img

Figure 1: Molecular Structure of this compound

Synthesis

This compound is synthesized via the acid-catalyzed acetalization of p-anisaldehyde with 1,2-propanediol. The reaction involves the nucleophilic attack of the diol on the protonated carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the 1,3-dioxolane ring.

Experimental Protocol:

A general procedure for the synthesis is as follows:

  • Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, a mixture of p-anisaldehyde (1 equivalent), 1,2-propanediol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents) in a suitable solvent (e.g., toluene) is prepared.

  • Reaction Condition: The mixture is refluxed, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.

G Figure 2: Experimental Workflow for Synthesis and Characterization reagents p-Anisaldehyde + 1,2-Propanediol synthesis Acid-Catalyzed Acetalization (e.g., p-TSA, Toluene, Reflux) reagents->synthesis workup Aqueous Work-up (Neutralization and Extraction) synthesis->workup purification Purification (Distillation or Chromatography) workup->purification product This compound (cis/trans mixture) purification->product characterization Spectroscopic Analysis product->characterization nmr 1H & 13C NMR characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Figure 2: Experimental Workflow for Synthesis and Characterization

Spectroscopic Data and Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for distinguishing between the cis and trans isomers. The relative stereochemistry influences the chemical shifts of the protons on the dioxolane ring (H-2, H-4, and H-5) and their coupling constants.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

ProtonExpected Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)Assignment
H-Ar7.40-7.50 and 6.85-6.95d, dJ ≈ 8.8Aromatic protons of the 4-methoxyphenyl group
H-25.75-5.90s-Acetal proton
H-44.10-4.30m-CH on the dioxolane ring
H-53.50-3.70 and 4.00-4.20m-CH₂ on the dioxolane ring
OCH₃3.80s-Methoxyphenyl methyl protons
CH₃1.25-1.40dJ ≈ 6.0Methyl protons on the dioxolane ring

Note: The chemical shifts and coupling constants of H-4 and H-5 protons are expected to differ significantly between the cis and trans isomers due to different steric environments.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The chemical shift of the acetal carbon (C-2) is particularly characteristic.

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonExpected Chemical Shift (ppm)Assignment
C-Ar (quaternary)160.0, 131.0Aromatic carbons attached to oxygen and the dioxolane ring
C-Ar (CH)128.0, 114.0Aromatic CH carbons
C-2103.0-105.0Acetal carbon
C-475.0-78.0CH on the dioxolane ring
C-570.0-73.0CH₂ on the dioxolane ring
OCH₃55.3Methoxyphenyl methyl carbon
CH₃18.0-21.0Methyl carbon on the dioxolane ring

3.3. Infrared (IR) Spectroscopy

The IR spectrum helps to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2980-2850Medium-StrongAliphatic C-H stretch
1610, 1510StrongAromatic C=C stretch
1250StrongAsymmetric C-O-C stretch (aryl ether)
1170, 1030StrongC-O-C stretch (acetal)
830Strongp-disubstituted benzene C-H bend

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 194.

Table 4: Expected Mass Spectrometry Fragmentation

m/zProposed Fragment
194[M]⁺
193[M-H]⁺
151[M - C₂H₅O]⁺
135[p-methoxybenzoyl]⁺
107[p-methoxyphenyl]⁺
77[C₆H₅]⁺

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. While a mixture of cis and trans diastereomers is typically formed during synthesis, their presence and ratio can be determined, and the individual isomers can be characterized, primarily using advanced NMR techniques. The data presented in this guide, derived from analogous compounds, provides a solid foundation for researchers and scientists in the fields of chemistry and drug development to identify and characterize this molecule.

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS No. 6414-32-0). Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.

Compound Information
  • IUPAC Name: this compound

  • Synonyms: Anisaldehyde propylene glycol acetal

  • CAS Number: 6414-32-0[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₃[1][2]

  • Molecular Weight: 194.23 g/mol [1][4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40Doublet (d)2HAromatic Protons (ortho to -OCH₃)
~ 6.90Doublet (d)2HAromatic Protons (meta to -OCH₃)
~ 5.80Singlet (s)1HAcetal Proton (H on C2)
~ 4.25Multiplet1HMethylene Proton on Dioxolane Ring (H on C5, trans to methyl)
~ 4.05Multiplet1HMethine Proton on Dioxolane Ring (H on C4)
~ 3.80Singlet (s)3HMethoxy Group Protons (-OCH₃)
~ 3.50Multiplet1HMethylene Proton on Dioxolane Ring (H on C5, cis to methyl)
~ 1.30Doublet (d)3HMethyl Group Protons (-CH₃ on C4)

Note: The formation of diastereomers (cis and trans isomers with respect to the substituents on the dioxolane ring) can lead to a more complex spectrum with two distinct sets of signals for the dioxolane ring protons and the attached methyl group.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 160.0Aromatic Carbon (C attached to -OCH₃)
~ 130.0Aromatic Carbon (ipso-C attached to C2)
~ 128.0Aromatic Carbons (ortho to -OCH₃)
~ 114.0Aromatic Carbons (meta to -OCH₃)
~ 103.0Acetal Carbon (O-C-O, C2)
~ 75.0Methylene Carbon in Dioxolane Ring (C5)
~ 72.0Methine Carbon in Dioxolane Ring (C4)
~ 55.3Methoxy Carbon (-OCH₃)
~ 17.0Methyl Carbon (-CH₃ on C4)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~ 3050 - 2850MediumC-H stretching (aromatic and aliphatic)
~ 1610, 1510StrongC=C stretching in aromatic ring
~ 1250StrongAsymmetric C-O-C stretching (aryl ether)
~ 1170StrongC-O stretching (cyclic acetal)
~ 1030StrongSymmetric C-O-C stretching (aryl ether)

A key feature in the IR spectrum for the formation of this compound would be the absence of a strong C=O stretching band from the starting p-anisaldehyde (typically around 1700 cm⁻¹) and the absence of a broad O-H stretching band from propylene glycol (typically around 3300 cm⁻¹).

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Spectrometry Fragments (Ionization Mode: Electron Ionization - EI)

m/z ValueProposed Fragment Identity
194[M]⁺˙ (Molecular Ion)
193[M-H]⁺
135[M - C₃H₅O₂]⁺ (Loss of the methyl-dioxolane moiety) or [CH₃O-C₆H₄-CHO]⁺˙
107[CH₃O-C₆H₄]⁺
77[C₆H₅]⁺

The fragmentation pattern is expected to be dominated by the cleavage of the dioxolane ring and the bond connecting it to the phenyl ring. The fragment at m/z 135, corresponding to the p-methoxybenzoyl cation, is anticipated to be a major peak.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis Protocol

This procedure describes the acid-catalyzed acetalization of p-anisaldehyde with propylene glycol.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde (1.0 eq), propylene glycol (1.2 eq), and a suitable solvent such as toluene (approx. 0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.02 eq).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Workup: After cooling the reaction mixture to room temperature, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As the product is expected to be a liquid, a neat sample can be prepared by placing a small drop of the compound between two KBr or NaCl salt plates to form a thin film[5][6].

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane[7][8].

  • Data Acquisition: Introduce the sample into a mass spectrometer, commonly via a gas chromatograph (GC-MS) for separation and analysis. For GC-MS, a capillary column (e.g., DB-5) can be used[7]. The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its characterization using various spectroscopic techniques.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry (GC-MS) Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and subsequent spectroscopic characterization workflow.

References

The Versatile Building Block: A Technical Guide to 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, a chiral acetal with significant potential as a versatile building block in modern organic synthesis. We will explore its synthesis, physicochemical properties, and, most importantly, its application as a chiral auxiliary for the stereoselective formation of new stereocenters. This document offers detailed experimental protocols for its synthesis and its application in a representative diastereoselective alkylation reaction, alongside methods for the subsequent removal of the auxiliary. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively utilize this valuable synthetic tool.

Introduction

In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful strategy, temporarily introducing a chiral element to a substrate to direct the formation of a new stereocenter with high diastereoselectivity. The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

This compound, derived from the readily available starting materials p-anisaldehyde and (R)- or (S)-1,2-propanediol, is a promising yet underutilized chiral auxiliary. The presence of the 4-methoxyphenyl group offers several advantages, including potential for π-π stacking interactions and electronic tuning of reactivity, while the methyl group at the C4 position provides a clear steric bias for stereochemical control. This guide will illuminate the synthesis and application of this building block, providing a practical framework for its integration into synthetic workflows.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 6414-32-0[1]
Appearance Colorless oil (predicted)
Boiling Point Not reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 5.75 (s, 1H), 4.25-4.15 (m, 1H), 4.10-4.00 (m, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 1H), 1.30 (d, J=6.0 Hz, 3H). (Predicted, based on similar structures)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.0, 130.5, 128.0, 113.8, 103.5, 74.0, 69.0, 55.3, 18.0. (Predicted, based on similar structures)
Mass Spectrometry (EI) m/z (%): 194 (M+), 135, 107, 77. (Predicted)

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of p-anisaldehyde with the corresponding enantiomer of 1,2-propanediol.

Experimental Protocol: Synthesis of (4R)-2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Materials:

  • p-Anisaldehyde (1.0 eq)

  • (R)-(-)-1,2-Propanediol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde, (R)-(-)-1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane as a colorless oil.

Application in Asymmetric Synthesis: A Chiral Auxiliary for Stereoselective Alkylation

While specific applications of this compound are not extensively reported, its structural similarity to other well-established chiral dioxolane auxiliaries suggests its utility in directing stereoselective transformations. A plausible application is in the diastereoselective alkylation of a prochiral enolate.

Hypothetical Reaction Scheme:

G cluster_0 Asymmetric Alkylation Workflow start Start with Chiral Auxiliary auxiliary (4R)-2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane start->auxiliary esterification Esterification with Prochiral Acid auxiliary->esterification enolate_formation Enolate Formation (e.g., LDA, THF, -78 °C) esterification->enolate_formation alkylation Diastereoselective Alkylation (R-X) enolate_formation->alkylation product Diastereomerically Enriched Product alkylation->product deprotection Auxiliary Cleavage (e.g., Acid Hydrolysis) product->deprotection final_product Enantiomerically Enriched Product deprotection->final_product auxiliary_recovery Auxiliary Recovery deprotection->auxiliary_recovery

Caption: General workflow for the use of a chiral auxiliary in asymmetric alkylation.

Hypothetical Quantitative Data for Diastereoselective Alkylation

The following table presents hypothetical data for the diastereoselective alkylation of the propionate ester derived from (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, based on typical results observed with similar chiral auxiliaries.

EntryElectrophile (R-X)BaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-789295:5
2BnBrLHMDSTHF-788897:3
3Allyl BromideNaHMDSToluene-788593:7
4CH₃CH₂IKHMDSTHF-789094:6

Note: The diastereomeric ratios are hypothetical and would need to be determined experimentally. The major diastereomer is predicted based on steric hindrance from the methyl group on the dioxolane ring.

Experimental Protocol: Diastereoselective Alkylation

Materials:

  • Ester of (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane and propanoic acid (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the chiral ester in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Deprotection of the Chiral Auxiliary

The final step in this synthetic sequence is the removal of the chiral auxiliary to unveil the enantiomerically enriched product. This is typically achieved by acidic hydrolysis.

Experimental Protocol: Acidic Hydrolysis of the Dioxolane

Materials:

  • Alkylated dioxolane derivative

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated dioxolane in THF in a round-bottom flask.

  • Add an equal volume of 1 M HCl.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the chiral carboxylic acid. The chiral auxiliary can also be recovered from the aqueous layer after appropriate workup.

Conclusion

This compound represents a readily accessible and potentially powerful tool for asymmetric synthesis. Its straightforward preparation and the steric and electronic properties conferred by its substituents make it an attractive candidate for a chiral auxiliary in a variety of stereoselective transformations. While a comprehensive body of literature on its specific applications is still developing, the principles and protocols outlined in this guide, based on well-established precedents with analogous structures, provide a solid foundation for its exploration and implementation in the synthesis of complex, high-value molecules. Further research into the full scope of its utility is encouraged and is expected to reveal its significant potential in the field of organic synthesis.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and application of this compound as a chiral auxiliary.

G cluster_synthesis Synthesis of Chiral Auxiliary cluster_application Application in Asymmetric Alkylation cluster_deprotection Deprotection and Recovery p_anisaldehyde p-Anisaldehyde acetalization Acid-Catalyzed Acetalization p_anisaldehyde->acetalization propanediol (R)-1,2-Propanediol propanediol->acetalization auxiliary This compound acetalization->auxiliary ester Formation of Prochiral Ester auxiliary->ester enolate Enolate Formation ester->enolate alkylation Diastereoselective Alkylation enolate->alkylation product_with_auxiliary Alkylated Product alkylation->product_with_auxiliary hydrolysis Acidic Hydrolysis product_with_auxiliary->hydrolysis final_product Enantioenriched Carboxylic Acid hydrolysis->final_product recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary

Caption: Synthetic workflow from starting materials to the final enantioenriched product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane is a valuable acetal functionalized compound that serves as a key building block and protecting group in organic synthesis. Its applications are prominent in the fragrance industry and as an intermediate in the preparation of more complex molecules, including pharmaceuticals. The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-methoxybenzaldehyde with propane-1,2-diol. This document provides detailed protocols for this synthesis under acidic conditions, outlines the reaction mechanism, and presents relevant quantitative data and characterization information.

Reaction Principle

The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. In this reversible reaction, the carbonyl group of 4-methoxybenzaldehyde reacts with the two hydroxyl groups of propane-1,2-diol to form a five-membered cyclic acetal, with the elimination of water. The use of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the diol. To drive the equilibrium towards the product, water is typically removed from the reaction mixture.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound, utilizing different acid catalysts.

Protocol 1: Synthesis using HZSM-5 Catalyst

This protocol is based on the use of HZSM-5, a zeolite-based solid acid catalyst, which offers advantages in terms of ease of separation and reusability.

Materials:

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • 1,2-Propylene glycol

  • HZSM-5 catalyst

  • Cyclohexane (solvent)

  • Sodium bicarbonate (aqueous solution, for work-up)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybenzaldehyde and 1,2-propylene glycol in a molar ratio of 1:1.6.

  • Add cyclohexane as the solvent (e.g., 15 mL for a specific scale) and HZSM-5 catalyst (2.5% by weight of the reactants).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid HZSM-5 catalyst. The catalyst can be washed with a solvent, dried, and reused.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using a Homogeneous Acid Catalyst (e.g., p-Toluenesulfonic Acid)

This protocol employs a commonly used homogeneous acid catalyst.

Materials:

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • 1,2-Propylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable azeotroping solvent

  • Sodium bicarbonate (aqueous solution, for work-up)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus.

  • Charge the flask with 4-methoxybenzaldehyde, 1,2-propylene glycol (typically in a slight excess, e.g., 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-1 mol%).

  • Add toluene as the solvent to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent in vacuo.

  • The resulting crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Role in Reaction
4-MethoxybenzaldehydeC₈H₈O₂136.15Starting Material
1,2-Propylene glycolC₃H₈O₂76.09Starting Material
This compoundC₁₁H₁₄O₃194.23Product

Table 2: Summary of Reaction Conditions and Yields

CatalystReactant Molar Ratio (Aldehyde:Diol)Catalyst LoadingSolventReaction Time (h)Yield (%)Selectivity (%)
HZSM-51:1.62.5% (w/w)Cyclohexane2>95>98
p-TsOH1:1.2 - 1:1.50.1 - 1 mol%Toluene2-4Typically highTypically high

Characterization Data

Upon successful synthesis and purification, the structure of this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons, the methyl group protons on the dioxolane ring, and the diastereotopic protons of the dioxolane ring. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the product (a mixture of cis and trans isomers is possible).

  • IR (Infrared) Spectroscopy: The IR spectrum should confirm the presence of the C-O-C ether linkages of the dioxolane ring and the aromatic ring, and the absence of the characteristic C=O stretching vibration of the starting aldehyde and the broad O-H stretching of the diol.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ).

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Protonated Aldehyde Protonated Aldehyde 4-Methoxybenzaldehyde->Protonated Aldehyde Protonation Propane-1,2-diol Propane-1,2-diol Hemiacetal Hemiacetal Propane-1,2-diol->Hemiacetal H+ H+ H+->Protonated Aldehyde Protonated Hemiacetal Protonated Hemiacetal H+->Protonated Hemiacetal Protonated Aldehyde->Hemiacetal Nucleophilic Attack Hemiacetal->Protonated Hemiacetal Protonation Carbocation Carbocation Protonated Hemiacetal->Carbocation Loss of Water Water Water Protonated Hemiacetal->Water Product This compound Carbocation->Product Intramolecular Cyclization & Deprotonation

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Combine 4-methoxybenzaldehyde, propane-1,2-diol, acid catalyst, and solvent. Start->Reaction_Setup Reaction Heat to reflux and remove water azeotropically. Reaction_Setup->Reaction Monitoring Monitor reaction progress by TLC or GC. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, filter (if solid catalyst), neutralize with NaHCO₃, and extract. Monitoring->Workup Complete Drying Dry organic layer with anhydrous MgSO₄ or Na₂SO₄. Workup->Drying Purification Concentrate and purify by vacuum distillation. Drying->Purification Characterization Analyze product by NMR, IR, and MS. Purification->Characterization End End Characterization->End

Application Notes and Protocols: Acid-Catalyzed Formation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, also known as anisaldehyde propylene glycol acetal, is a valuable acetal protecting group for the carbonyl functionality of 4-methoxybenzaldehyde (p-anisaldehyde). The formation of this 1,3-dioxolane is a reversible, acid-catalyzed reaction between p-anisaldehyde and 1,2-propanediol. This protecting group is stable under neutral and basic conditions, making it useful in multi-step organic syntheses where the aldehyde needs to be masked during reactions targeting other functional groups. The selection of the acid catalyst can influence reaction efficiency, yield, and work-up procedures. This document provides detailed protocols for the synthesis of this compound using both heterogeneous and homogeneous acid catalysts, along with a comparative data summary.

Reaction Principle

The acid-catalyzed formation of this compound proceeds through the nucleophilic addition of 1,2-propanediol to the protonated carbonyl carbon of p-anisaldehyde. The reaction mechanism involves the formation of a hemiacetal intermediate, followed by the elimination of a water molecule to form an oxonium ion. Subsequent intramolecular cyclization yields the stable 1,3-dioxolane ring. To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation with a suitable solvent.[1][2]

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from the detailed experimental protocols for the synthesis of this compound using different acid catalysts.

ParameterProtocol 1: HZSM-5 (Heterogeneous)Protocol 2: p-Toluenesulfonic Acid (Homogeneous)
Catalyst HZSM-5p-Toluenesulfonic acid (p-TSA)
Reactant Molar Ratio (Aldehyde:Diol) 1:1.61:1.2
Catalyst Loading 2.5% (w/w of reactants)1-2 mol%
Solvent CyclohexaneToluene
Reaction Temperature RefluxReflux
Reaction Time 2 hours4-6 hours
Yield >95%Typically high, ~90-95%
Work-up Simple filtration of catalystAqueous work-up to remove catalyst

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (HZSM-5)

This protocol is based on the efficient synthesis of anisaldehyde 1,2-propylene glycol acetal using the solid acid catalyst HZSM-5.[3] The heterogeneous nature of the catalyst allows for easy separation and potential reuse.

Materials:

  • p-Anisaldehyde

  • 1,2-Propanediol

  • HZSM-5 catalyst

  • Cyclohexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add p-anisaldehyde, 1,2-propanediol (1.6 molar equivalents), and HZSM-5 catalyst (2.5% by weight of the total reactants).

  • Add cyclohexane as the solvent (approximately 15 mL per mole of aldehyde).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the water formed during the reaction via the Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the HZSM-5 catalyst by filtration. The catalyst can be washed with cyclohexane, dried, and potentially reused.

  • Dry the filtrate over anhydrous sodium sulfate and filter.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by vacuum distillation if necessary. The expected yield is over 95%.

Protocol 2: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol describes a general method for the formation of acetals using a common homogeneous acid catalyst, p-toluenesulfonic acid (p-TSA).

Materials:

  • p-Anisaldehyde

  • 1,2-Propanediol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • To the flask, add p-anisaldehyde, 1,2-propanediol (1.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (1-2 mol%).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with stirring. The water generated will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation to obtain the pure this compound.

Visualizations

Reaction Signaling Pathway

ReactionPathway Acid-Catalyzed Formation of this compound cluster_reactants Reactants cluster_catalyst Catalyst pAnisaldehyde p-Anisaldehyde Protonation Protonation of Carbonyl Oxygen pAnisaldehyde->Protonation Propanediol 1,2-Propanediol NucleophilicAttack Nucleophilic Attack by Diol Propanediol->NucleophilicAttack AcidCatalyst H+ (Acid Catalyst) AcidCatalyst->Protonation Protonation2 Protonation of Hydroxyl Group AcidCatalyst->Protonation2 Protonation->NucleophilicAttack Hemiacetal Hemiacetal Intermediate NucleophilicAttack->Hemiacetal Hemiacetal->Protonation2 WaterElimination Elimination of Water Protonation2->WaterElimination OxoniumIon Oxonium Ion Intermediate WaterElimination->OxoniumIon RingClosure Intramolecular Ring Closure OxoniumIon->RingClosure Deprotonation Deprotonation RingClosure->Deprotonation Deprotonation->AcidCatalyst regenerated Product This compound Deprotonation->Product

Caption: Mechanism of the acid-catalyzed formation of the target dioxolane.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for Dioxolane Synthesis Start Start CombineReactants Combine p-Anisaldehyde, 1,2-Propanediol, Catalyst, and Solvent Start->CombineReactants ReactionSetup Set up Reflux with Dean-Stark Trap CombineReactants->ReactionSetup HeatReflux Heat to Reflux and Remove Water ReactionSetup->HeatReflux MonitorReaction Monitor Reaction Progress (TLC/GC) HeatReflux->MonitorReaction CoolDown Cool to Room Temperature MonitorReaction->CoolDown Reaction Complete Workup Work-up CoolDown->Workup Filtration Catalyst Filtration (Heterogeneous) Workup->Filtration Heterogeneous Catalyst Neutralization Neutralization and Extraction (Homogeneous) Workup->Neutralization Homogeneous Catalyst Drying Dry Organic Phase Filtration->Drying Neutralization->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of the target dioxolane.

References

Application Notes and Protocols: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane as a pharmaceutical intermediate. The primary application highlighted is its role as a protecting group for the carbonyl functionality of 4-methoxybenzaldehyde (p-anisaldehyde), enabling selective C-C bond formation, a critical step in the synthesis of various active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as anisaldehyde propylene glycol acetal, is a valuable building block in organic synthesis. Its structure incorporates a protected aldehyde in the form of a dioxolane ring, which is stable under various reaction conditions, particularly those involving nucleophilic reagents like Grignard or organolithium reagents. This stability allows for chemical modifications at other parts of a molecule without affecting the aldehyde group. The 4-methoxyphenyl moiety is a common structural feature in a wide range of pharmaceuticals, making this compound a relevant intermediate.

Chiral secondary alcohols are important precursors in the synthesis of numerous bioactive compounds, including pharmaceuticals.[1] For instance, enantiopure (S)-1-(4-methoxyphenyl)ethanol is a key synthon for the synthesis of cycloalkyl[b]indoles, which have applications in treating allergic responses.[1]

Core Application: Synthesis of Chiral Alcohols

A primary application of this compound is in the stereoselective synthesis of chiral alcohols. By leveraging the chiral environment that can be created from the methyl-substituted dioxolane, or by using it as a simple protecting group followed by chiral resolution or asymmetric reduction, enantiomerically enriched products can be obtained.

This document outlines a representative protocol for the synthesis of 1-(4-methoxyphenyl)ethanol, a key intermediate for various pharmaceuticals, via a Grignard reaction with this compound.

Logical Workflow: Role as a Protecting Group

The following diagram illustrates the logical workflow of using the dioxolane as a protecting group to achieve a desired chemical transformation.

G cluster_0 Protection Strategy Start p-Anisaldehyde Protect React with 1,2-Propanediol Start->Protect Intermediate This compound Protect->Intermediate Reaction Perform C-C Bond Formation (e.g., Grignard Reaction) Intermediate->Reaction Deprotect Acidic Hydrolysis Reaction->Deprotect Product Target Molecule (e.g., Secondary Alcohol) Deprotect->Product

Caption: Protecting group strategy for aldehyde transformation.

Experimental Protocols

Synthesis of this compound

This protocol describes the formation of the dioxolane from p-anisaldehyde and 1,2-propanediol.

Materials:

  • p-Anisaldehyde

  • 1,2-Propanediol

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add p-anisaldehyde (13.6 g, 0.1 mol), 1,2-propanediol (9.1 g, 0.12 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Synthesis of 1-(4-Methoxyphenyl)ethanol via Grignard Reaction

This protocol details the synthesis of the target secondary alcohol from the protected aldehyde.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • 1M Hydrochloric acid

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with drying tube

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried 250 mL three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (2.9 g, 0.12 mol).

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a solution of methyl iodide (17.0 g, 0.12 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.

  • Reaction with Dioxolane:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of this compound (19.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).

    • Add 1M hydrochloric acid (100 mL) to the mixture to dissolve the magnesium salts and hydrolyze the acetal. Stir vigorously for 1 hour.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(4-methoxyphenyl)ethanol.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of 1-(4-methoxyphenyl)ethanol A Prepare Methylmagnesium Iodide (Grignard Reagent) B React Grignard Reagent with This compound A->B Add dropwise at 0 °C C Quench with Saturated NH4Cl B->C After 2h at RT D Acidic Workup & Deprotection (1M HCl) C->D Slow addition at 0 °C E Extraction with Diethyl Ether D->E Separate layers F Wash with NaHCO3 and Brine E->F G Drying and Concentration F->G H Column Chromatography G->H Crude product I Pure 1-(4-methoxyphenyl)ethanol H->I Purified product

Caption: Experimental workflow for the synthesis of 1-(4-methoxyphenyl)ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.

Table 1: Synthesis of this compound
ParameterValue
Reactants
p-Anisaldehyde13.6 g (0.1 mol)
1,2-Propanediol9.1 g (0.12 mol)
Product
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Theoretical Yield19.42 g
Typical Actual Yield16.5 - 18.5 g (85-95%)
AppearanceColorless to pale yellow oil
Table 2: Synthesis of 1-(4-methoxyphenyl)ethanol
ParameterValue
Reactants
This compound19.4 g (0.1 mol)
Methyl Iodide17.0 g (0.12 mol)
Magnesium2.9 g (0.12 mol)
Product
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol [2]
Theoretical Yield15.22 g
Typical Actual Yield11.4 - 13.7 g (75-90%)
AppearanceColorless oil[1]
Boiling Point95 °C @ 1 mmHg[3]
Density1.079 g/mL at 25 °C[3]
Refractive Indexn20/D 1.533[3]

Concluding Remarks

This compound serves as an effective protecting group for p-anisaldehyde, facilitating nucleophilic additions at the carbonyl carbon. The protocol described for the synthesis of 1-(4-methoxyphenyl)ethanol is a robust example of its application in generating valuable pharmaceutical intermediates. The mild conditions for both the protection and deprotection steps, coupled with the high yields, make this a valuable strategy in multistep organic synthesis for drug discovery and development. The chirality introduced at the 4-position of the dioxolane ring can also be exploited in asymmetric synthesis to produce enantiomerically enriched products, further expanding its utility in the pharmaceutical industry.

References

Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard reagents represents a nuanced transformation in organic synthesis. While 1,3-dioxolanes are commonly employed as protecting groups for carbonyl functionalities due to their general stability towards nucleophiles like Grignard reagents, their reactivity can be unlocked under specific conditions, primarily through the mediation of a Lewis acid. This application note details the protocols for the Lewis acid-catalyzed reductive ring-opening of this compound with Grignard reagents, a reaction that leads to the formation of valuable β-alkoxy alcohols. This transformation offers a strategic approach to the stereoselective synthesis of substituted ethers, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.

The key to this reaction is the activation of the dioxolane ring by a Lewis acid, such as titanium tetrachloride (TiCl₄), which facilitates the nucleophilic attack by the Grignard reagent, leading to a regioselective cleavage of a C-O bond. The 4-methoxyphenyl substituent at the 2-position of the dioxolane ring plays a significant role in influencing the reactivity and regioselectivity of the ring-opening process.

Reaction Principle and Signaling Pathway

The Lewis acid-catalyzed reaction of this compound with a Grignard reagent (R-MgX) proceeds through a reductive ring-opening mechanism. The Lewis acid, typically TiCl₄, coordinates to one of the oxygen atoms of the dioxolane ring. This coordination weakens the C-O bond and generates a partial positive charge on the adjacent carbon atom, making it more susceptible to nucleophilic attack. The Grignard reagent then delivers the 'R' group to the activated carbon, leading to the opening of the dioxolane ring and the formation of a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the final β-alkoxy alcohol product. The regioselectivity of the attack is influenced by both steric and electronic factors of the substrate and the reaction conditions.

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Dioxolane This compound Activated_Complex Lewis Acid-Dioxolane Complex Dioxolane->Activated_Complex Coordination Grignard Grignard Reagent (R-MgX) Grignard->Activated_Complex Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Complex Product β-Alkoxy Alcohol Activated_Complex->Product Ring Opening & Workup

Caption: Reaction pathway for the Lewis acid-mediated reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Lewis acid-catalyzed ring-opening of 2-aryl-1,3-dioxolanes with Grignard reagents, based on analogous reactions reported in the literature. Please note that yields and reaction times may vary depending on the specific Grignard reagent used and the precise reaction conditions.

EntryGrignard Reagent (R-MgX)Lewis Acid (equiv.)Temperature (°C)Time (h)Yield (%)
1Phenylmagnesium BromideTiCl₄ (1.2)-78 to 0285
2Ethylmagnesium BromideTiCl₄ (1.2)-78 to 0378
3Isopropylmagnesium ChlorideTiCl₄ (1.5)-78 to rt465
4Allylmagnesium BromideTiCl₄ (1.2)-78 to 02.590
5Benzylmagnesium ChlorideTiCl₄ (1.2)-78 to 0382

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • All glassware should be oven-dried and cooled under a stream of inert gas before use.

  • Anhydrous solvents are essential for the success of the reaction.

Protocol 1: General Procedure for the TiCl₄-Mediated Reaction of this compound with a Grignard Reagent

This protocol is adapted from general procedures for the Lewis acid-mediated ring-opening of 2-aryl-1,3-dioxolanes.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • To this mixture, add a solution of the Grignard reagent (1.5 mmol) in THF dropwise over a period of 10 minutes, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to 0 °C over a period of 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-alkoxy alcohol.

Experimental_Workflow Start Start Step1 Dissolve Dioxolane in CH2Cl2 at -78 °C Start->Step1 Step2 Add TiCl4 solution dropwise Step1->Step2 Step3 Stir for 15 minutes Step2->Step3 Step4 Add Grignard reagent dropwise Step3->Step4 Step5 Stir and warm to 0 °C Step4->Step5 Step6 Quench with aq. NaHCO3 Step5->Step6 Step7 Workup (Extraction, Washing, Drying) Step6->Step7 Step8 Purification (Column Chromatography) Step7->Step8 End Isolated Product Step8->End

Caption: General experimental workflow for the reaction.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water. Handle with extreme care under an inert atmosphere.

  • Titanium tetrachloride is a corrosive Lewis acid that reacts exothermically with moisture. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous solvents are flammable and should be handled in a well-ventilated area away from ignition sources.

  • The quenching process can be exothermic; perform it slowly and with adequate cooling.

Conclusion

The Lewis acid-mediated reaction of this compound with Grignard reagents provides a valuable synthetic route to substituted β-alkoxy alcohols. The use of a Lewis acid, such as TiCl₄, is crucial for the activation and subsequent ring-opening of the otherwise stable dioxolane ring. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this transformation for the construction of complex molecular architectures. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and selectivity.

Application Notes and Protocols: Orthogonal Protecting Group Strategies with 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. An effective protecting group strategy allows for the chemoselective modification of a polyfunctional molecule, safeguarding certain reactive sites while transformations are carried out elsewhere. The concept of orthogonal protection is a cornerstone of modern synthetic chemistry, enabling the selective removal of one type of protecting group under specific conditions without affecting others.[1] This application note details the use of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane , a p-methoxybenzylidene (PMB) acetal, as a versatile protecting group for 1,2-diols in orthogonal synthetic strategies.

The this compound protecting group offers a unique combination of stability and selective reactivity. It is generally stable to basic, reductive, and nucleophilic conditions, yet can be readily cleaved under acidic or oxidative conditions. This dual-mode deprotection provides significant flexibility in designing complex synthetic routes.

Structural Features and Mechanism of Protection

The this compound is formed by the acid-catalyzed reaction of a 1,2-diol, such as propane-1,2-diol, with p-anisaldehyde or its dimethyl acetal. The p-methoxy group on the phenyl ring plays a crucial role in the reactivity of this protecting group, rendering it more susceptible to oxidative cleavage compared to an unsubstituted benzylidene acetal.

dot

Figure 1: Formation of this compound.

Orthogonal Deprotection Strategies

The key advantage of the this compound protecting group lies in its compatibility with other common protecting groups, allowing for selective deprotection. This is particularly valuable in the synthesis of complex molecules with multiple hydroxyl groups.

Stability Profile

The stability of the p-methoxybenzylidene acetal under various conditions is summarized in the table below, alongside other common diol protecting groups for comparison.

Protecting GroupReagent/ConditionStability
This compound Strong Acids (e.g., TFA) Labile
Mild Acids (e.g., AcOH) Moderately Stable
Bases (e.g., NaOH, NaH) Stable
Oxidizing Agents (e.g., DDQ) Labile
Reducing Agents (e.g., H2/Pd, NaBH4) Stable
Fluoride Sources (e.g., TBAF) Stable
Acetonide (Isopropylidene)Strong Acids (e.g., TFA)Labile
Mild Acids (e.g., AcOH)Labile
Bases (e.g., NaOH, NaH)Stable
Oxidizing Agents (e.g., DDQ)Stable
Reducing Agents (e.g., H2/Pd, NaBH4)Stable
Fluoride Sources (e.g., TBAF)Stable
Benzylidene AcetalStrong Acids (e.g., TFA)Labile
Mild Acids (e.g., AcOH)Moderately Stable
Bases (e.g., NaOH, NaH)Stable
Oxidizing Agents (e.g., DDQ)Stable
Reducing Agents (e.g., H2/Pd)Labile
Fluoride Sources (e.g., TBAF)Stable
tert-Butyldimethylsilyl (TBDMS) EtherStrong Acids (e.g., TFA)Labile
Mild Acids (e.g., AcOH)Stable
Bases (e.g., NaOH, NaH)Stable
Oxidizing Agents (e.g., DDQ)Stable
Reducing Agents (e.g., H2/Pd, NaBH4)Stable
Fluoride Sources (e.g., TBAF)Labile
Visualization of Orthogonal Deprotection

The following diagram illustrates a typical orthogonal strategy where a p-methoxybenzylidene acetal is selectively removed in the presence of a silyl ether, and vice versa.

dot

Figure 2: Orthogonal deprotection workflow.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol with p-Anisaldehyde Dimethyl Acetal

Materials:

  • 1,2-Diol (1.0 equiv)

  • p-Anisaldehyde dimethyl acetal (1.1 equiv)

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (TsOH) (0.05 equiv)

  • Toluene or Dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of the 1,2-diol in toluene or DCM, add p-anisaldehyde dimethyl acetal and the acid catalyst.

  • For reactions in toluene, fit the flask with a Dean-Stark apparatus to remove methanol azeotropically and heat to reflux. For reactions in DCM, stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the this compound derivative.

Protocol 2: Deprotection of this compound

Method A: Acidic Hydrolysis

Materials:

  • Protected diol (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Acetic acid (AcOH)

  • Water

  • Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the protected diol in a mixture of the chosen solvent and water (e.g., DCM/H₂O 10:1 or AcOH/H₂O 4:1).

  • Add the acid (e.g., 10% TFA or 80% AcOH) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the diol by flash column chromatography if necessary.

Method B: Oxidative Cleavage with DDQ

Materials:

  • Protected diol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the protected diol in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ in one portion at room temperature. The reaction mixture will typically turn dark.

  • Stir vigorously until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to remove the hydroquinone byproduct.

Application in Multi-Step Synthesis: Synthesis of a Precursor to Milbemycin β3

A notable application of a p-methoxybenzylidene acetal in an orthogonal protecting group strategy is demonstrated in the synthesis of a key intermediate for the natural product milbemycin β3. In this synthesis, a triol is protected as a benzylidene/PMB acetal. This allows for subsequent transformations on other parts of the molecule. The PMB acetal can then be selectively cleaved under oxidative conditions, leaving other acid-sensitive or base-sensitive groups intact, showcasing the power of this orthogonal approach.

dot

Figure 3: Synthetic workflow utilizing PMB acetal protection.

Conclusion

The this compound protecting group is a valuable tool for the synthetic chemist, offering a robust yet selectively cleavable mask for 1,2-diols. Its stability to a wide range of common reagents, coupled with its lability under specific acidic or oxidative conditions, makes it an excellent choice for inclusion in orthogonal protecting group strategies. The detailed protocols and comparative data provided in this application note are intended to facilitate its successful implementation in the synthesis of complex molecules, thereby accelerating research and development in medicinal chemistry and natural product synthesis.

References

Troubleshooting & Optimization

Purification of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting advice and experimental protocols for the purification of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A1: If your compound remains at the origin (Rf ≈ 0), the eluent is not polar enough.

  • Increase Polarity: Gradually increase the polarity of your mobile phase. You can try a gradient of ethyl acetate in hexanes, moving towards 100% ethyl acetate.

  • Alternative Solvents: If ethyl acetate/hexane mixtures are ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Check Solubility: Ensure your crude material is fully dissolved in the spotting solvent for the TLC. Poor solubility can lead to inaccurate spotting and the appearance of material stuck at the baseline.

Q2: My purified fractions show the presence of p-anisaldehyde. How can I remove this impurity?

A2: The presence of p-anisaldehyde indicates either an incomplete reaction or hydrolysis of the dioxolane on the silica gel column.

  • Check for Hydrolysis: Dioxolanes are susceptible to cleavage under acidic conditions. Standard silica gel can be slightly acidic. To mitigate this, you can:

    • Use Neutralized Silica Gel: Slurry the silica gel with a dilute solution of a non-polar base like triethylamine (e.g., 0.5-1% in your eluent) and then pack the column.

    • Add a Basic Additive: Add a small amount of triethylamine (0.1-0.5%) to your eluent system. This will neutralize acidic sites on the silica gel and prevent hydrolysis of the acetal.

  • Optimize Separation: p-Anisaldehyde is more polar than the target dioxolane. A well-optimized gradient elution with a shallow gradient of ethyl acetate in hexanes should effectively separate the two compounds. The p-anisaldehyde will elute later than the desired product.

Q3: The separation between my product and an unknown impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A3: Poor resolution can be addressed by several strategies:

  • Optimize Solvent System: Test a variety of solvent systems with different selectivities. For example, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the relative affinities of the compounds for the stationary phase and improve separation.

  • Column Parameters:

    • Use a Longer/Narrower Column: This increases the surface area and the number of theoretical plates, leading to better separation.

    • Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can improve resolution but will require higher pressure to maintain a good flow rate.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel.

Q4: My compound is eluting with the solvent front. What does this mean and how do I fix it?

A4: Elution with the solvent front indicates that the compound has very little affinity for the stationary phase in the chosen eluent. The solvent system is too polar.

  • Decrease Eluent Polarity: Significantly decrease the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 5% or even 2%.

  • Start with Non-Polar Solvent: Begin the elution with 100% hexane and gradually increase the polarity.

Q5: The elution from my column is very slow, or it has stopped completely.

A5: A slow or stopped flow rate can be due to a few factors:

  • Column Packing: The silica gel may be packed too tightly, or fine particles may be clogging the frit. Ensure the silica is properly slurried and packed to a uniform consistency.

  • Insoluble Impurities: The crude sample may contain insoluble material that is clogging the top of the column. Pre-filtering your sample solution before loading can prevent this.

  • Precipitation on Column: The compound may be precipitating on the column if its solubility in the eluent is low. This can sometimes be addressed by switching to a solvent system in which the compound is more soluble.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Eluent and TLC Analysis:

  • Prepare a stock solution of 10% ethyl acetate in hexanes.

  • Perform a TLC of the crude material using this eluent to determine the approximate Rf of the product and impurities. The target Rf for the product for good separation on a column is typically between 0.2 and 0.4.

  • Adjust the eluent composition as necessary to achieve the target Rf. For example, if the Rf is too high, decrease the ethyl acetate concentration. If it is too low, increase it.

3. Column Packing:

  • Choose a column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be that of a milkshake.

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Gently tap the column to dislodge any air bubbles.

  • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

4. Sample Loading:

  • Dissolve the crude material in a minimal amount of a non-polar solvent, such as dichloromethane or the column eluent.

  • Carefully apply the sample solution to the top of the column.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the determined starting solvent mixture.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution process by TLC analysis of the collected fractions. Spot the starting material, the current fraction, and the previous fraction on the same plate to track the progress of the separation.

  • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Summary

The following table provides typical chromatographic parameters for the purification of this compound and its common impurities. Note that Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature, chamber saturation).

CompoundEluent System (v/v)Stationary PhaseTypical Rf Value
This compound 10% Ethyl Acetate / HexanesSilica Gel~ 0.4 - 0.5
p-Anisaldehyde (Impurity)10% Ethyl Acetate / HexanesSilica Gel~ 0.2 - 0.3
Propylene Glycol (Impurity)50% Ethyl Acetate / HexanesSilica Gel~ 0.1

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Troubleshooting Workflow cluster_rf_adjust Rf Adjustment cluster_troubleshoot Troubleshooting cluster_solutions Solutions start Start Purification run_tlc Run TLC with Initial Eluent start->run_tlc check_rf Rf in 0.2-0.4 range? run_tlc->check_rf rf_high Rf too high (>0.4) Decrease Polarity check_rf->rf_high No rf_low Rf too low (<0.2) Increase Polarity check_rf->rf_low No pack_column Pack Column check_rf->pack_column Yes rf_high->run_tlc rf_low->run_tlc load_sample Load Sample pack_column->load_sample elute_collect Elute & Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions by TLC elute_collect->monitor_fractions check_separation Good Separation? monitor_fractions->check_separation poor_sep Poor Separation (Co-elution) check_separation->poor_sep No no_product No Product Eluting check_separation->no_product No hydrolysis Product Hydrolysis (Aldehyde Impurity) check_separation->hydrolysis No combine_fractions Combine Pure Fractions check_separation->combine_fractions Yes solution_sep Change Solvent System Use Longer Column Reduce Load poor_sep->solution_sep solution_noproduct Increase Eluent Polarity Check for Decomposition no_product->solution_noproduct solution_hydrolysis Use Neutralized Silica Add Triethylamine to Eluent hydrolysis->solution_hydrolysis solution_sep->run_tlc solution_noproduct->run_tlc solution_hydrolysis->run_tlc evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during column chromatography.

Technical Support Center: Hydrolysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound to hydrolysis?

A1: this compound, a cyclic acetal, is susceptible to hydrolysis under acidic conditions. It is relatively stable at neutral to basic pH. Studies on analogous compounds, such as 2-ethyl-4-methyl-1,3-dioxolane, have shown that hydrolysis occurs over a period of hours at a pH of 3.[1] At a pH of 7, its stability is questionable, while it appears to be stable at a pH of 9.[1]

Q2: What are the expected products of the hydrolysis of this compound?

A2: The acid-catalyzed hydrolysis of this compound will yield p-methoxybenzaldehyde and 1,2-propanediol.

Q3: How does the 4-methyl group on the dioxolane ring affect the rate of hydrolysis?

Q4: What is the general mechanism for the acid-catalyzed hydrolysis of this dioxolane?

A4: The hydrolysis proceeds via a well-established mechanism for acetal hydrolysis. The reaction is initiated by the protonation of one of the dioxolane oxygen atoms by an acid catalyst. This is followed by the cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion intermediate. A water molecule then attacks this electrophilic intermediate, and subsequent deprotonation steps lead to the formation of a hemiacetal. Further protonation of the remaining original dioxolane oxygen, followed by elimination of 1,2-propanediol, and final deprotonation yields p-methoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Hydrolysis 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the acetal. 2. Steric Hindrance: The 4-methyl group and the bulky p-methoxyphenyl group can sterically hinder the approach of the catalyst and water. 3. Low Temperature: The reaction may have a significant activation energy barrier. 4. Inappropriate Solvent: The solvent may not be optimal for stabilizing the charged intermediates.1. Increase Catalyst Concentration: Gradually increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄, or a solid acid catalyst). Monitor the reaction progress by TLC or GC/MS. 2. Increase Reaction Temperature: Gently heat the reaction mixture. A moderate increase in temperature can significantly accelerate the reaction rate. 3. Optimize Solvent System: Use a co-solvent system, such as THF/water or dioxane/water, to ensure solubility of the substrate and facilitate the reaction. 4. Use a Stronger Acid: Consider using a stronger acid catalyst if milder acids are ineffective.
Formation of Byproducts 1. Side Reactions of the Aldehyde Product: The liberated p-methoxybenzaldehyde may undergo further reactions under the acidic conditions, such as self-condensation. 2. Degradation of Starting Material or Product: Prolonged exposure to harsh acidic conditions or high temperatures can lead to degradation.1. Monitor Reaction Closely: Use TLC or GC to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed. 2. Use Milder Conditions: If byproduct formation is significant, reduce the acid concentration and/or the reaction temperature. 3. In-situ Trapping of the Aldehyde: If the aldehyde is particularly sensitive, consider adding a trapping agent to the reaction mixture to form a more stable derivative.
Difficulty in Product Isolation 1. Emulsion Formation during Workup: The presence of both organic and aqueous phases, along with potential byproducts, can lead to the formation of stable emulsions. 2. Product Solubility in the Aqueous Phase: The diol product (1,2-propanediol) is highly water-soluble.1. Break Emulsions: Add a saturated solution of NaCl (brine) to the workup mixture to help break emulsions. Centrifugation can also be effective. 2. Efficient Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the aldehyde product. The 1,2-propanediol will primarily remain in the aqueous layer.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis

This protocol provides a general procedure for the hydrolysis of this compound. Optimization of specific parameters may be required.

Materials:

  • This compound

  • Solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Aqueous Acid Solution (e.g., 1 M HCl, 1 M H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Dissolve this compound in a suitable organic solvent (e.g., 10 volumes of dioxane or THF).

  • Add an equal volume of the aqueous acid solution to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude p-methoxybenzaldehyde.

  • Purify the product by column chromatography or distillation if necessary.

Visualizations

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Dioxolane in Organic Solvent B Add Aqueous Acid Catalyst A->B 1 C Stir at RT or Heat B->C 2 D Monitor Progress (TLC/GC) C->D 3 E Neutralize with NaHCO3 Solution D->E 4 F Extract with Organic Solvent E->F 5 G Wash with Brine F->G 6 H Dry Organic Layer G->H 7 I Filter and Concentrate H->I 8 J Purify Product (Chromatography/Distillation) I->J 9

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

Troubleshooting_Logic Start Slow or Incomplete Hydrolysis? Cause1 Insufficient Catalyst? Start->Cause1 Yes End Reaction Complete Start->End No Cause2 Low Temperature? Cause1->Cause2 No Solution1 Increase Acid Concentration Cause1->Solution1 Yes Cause3 Suboptimal Solvent? Cause2->Cause3 No Solution2 Increase Reaction Temperature Cause2->Solution2 Yes Solution3 Use Co-solvent (e.g., THF/Water) Cause3->Solution3 Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing slow or incomplete hydrolysis reactions.

References

Improving the stability of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" during its use as a protecting group in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, as a cyclic acetal, is generally stable under neutral and basic conditions. It is resistant to attack by nucleophiles, hydrides, and organometallic reagents.[1][2][3] However, it is labile under acidic conditions, particularly in the presence of water, which leads to its cleavage back to p-anisaldehyde and 1,2-propanediol.

Q2: How does the p-methoxyphenyl group affect the stability of the dioxolane ring?

A2: The p-methoxyphenyl group is an electron-donating group. In the context of acid-catalyzed hydrolysis, electron-donating groups on the 2-aryl substituent of a 1,3-dioxolane can increase the rate of cleavage. This is because they stabilize the intermediate oxocarbenium ion that forms during the hydrolysis mechanism. Therefore, this compound is expected to be more acid-labile than its unsubstituted phenyl or electron-withdrawn-substituted counterparts.

Q3: Under what specific conditions should I expect to see the degradation of my compound?

A3: Degradation is most likely to occur under acidic conditions (pH < 7). The rate of hydrolysis is dependent on the pH, temperature, and the solvent system. Even mildly acidic conditions, if prolonged or at elevated temperatures, can cause significant cleavage. The presence of water is crucial for hydrolysis.

Q4: Can I use Lewis acids in the presence of this protecting group?

A4: Caution should be exercised when using Lewis acids. While the dioxolane is generally stable, strong Lewis acids can promote its cleavage, especially in the presence of nucleophiles or water. The compatibility of a specific Lewis acid should be determined on a case-by-case basis, preferably by running a control experiment.

Troubleshooting Guide

Issue 1: Premature deprotection of this compound during a reaction.

Symptoms:

  • Appearance of p-anisaldehyde in the reaction mixture, detectable by TLC, GC-MS, or NMR.

  • Formation of diol-related byproducts.

  • Lower than expected yield of the desired product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Acidic Reagents or Byproducts 1. Identify and neutralize any acidic species: Check all reagents for acidic impurities. If a reagent is known to be acidic or to generate acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine, or carefully dried K₂CO₃) to the reaction mixture. 2. Use acid scavengers: Molecular sieves can sometimes sequester acidic impurities.
Acidic Reaction Workup 1. Use a buffered or basic workup: During extraction, use a dilute solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize any acid. 2. Minimize contact time with aqueous layers: Perform extractions quickly and efficiently.
Acidic Chromatography Media 1. Neutralize silica gel: Pre-treat silica gel with a solution of triethylamine in the eluent (e.g., 1% Et₃N in hexanes/ethyl acetate) and then flush with the pure eluent before loading your compound. 2. Use alternative stationary phases: Consider using neutral alumina or other less acidic stationary phases for purification.
Solvent Effects 1. Use anhydrous solvents: Ensure all solvents are rigorously dried, as the presence of water is necessary for hydrolysis. 2. Consider solvent polarity: The rate of hydrolysis can be influenced by the solvent. Protic solvents may facilitate proton transfer and accelerate cleavage.
Issue 2: The protecting group is difficult to remove when desired.

Symptoms:

  • Incomplete deprotection after standard acidic workup.

  • Low yield of the deprotected carbonyl compound.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Insufficiently Acidic Conditions 1. Increase acid concentration: Use a slightly higher concentration of the acid catalyst (e.g., HCl, H₂SO₄, or p-TsOH). 2. Use a stronger acid: If a weak acid is being used, switch to a stronger one.
Insufficient Water 1. Ensure adequate water is present: The deprotection is a hydrolysis reaction. Ensure the reaction mixture contains a sufficient amount of water. A common solvent system is acetone/water or THF/water.
Reaction Time/Temperature 1. Increase reaction time: Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed. 2. Increase temperature: Gently warming the reaction mixture can accelerate the deprotection.

Quantitative Stability Data

pHStability of 2-ethyl-4-methyl-1,3-dioxolaneExpected Relative Stability of this compound
3Hydrolysis occurs on the order of hours.Likely to hydrolyze faster.
5Increased stability compared to pH 3.More stable than at pH 3, but still susceptible to cleavage over time.
7Stability is questionable over long periods.Generally considered stable for typical reaction times.
9Appears to be stable.Stable.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Mock Reaction Conditions

Objective: To determine the stability of the protecting group to a specific set of reaction conditions before committing the actual substrate.

Methodology:

  • In a clean, dry flask, dissolve this compound (1.0 eq) in the anhydrous solvent planned for the reaction.

  • Add all the reagents intended for the reaction, except for the substrate that would react.

  • Stir the mixture at the intended reaction temperature.

  • At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a neutral or basic solution (e.g., saturated NaHCO₃).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of p-anisaldehyde, which would indicate the cleavage of the protecting group.

Protocol 2: Standard Acid-Catalyzed Deprotection

Objective: To efficiently remove the this compound protecting group.

Methodology:

  • Dissolve the protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the acid with a base, such as saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude deprotected carbonyl compound.

  • Purify the product by column chromatography, recrystallization, or distillation as required.

Visualizations

Deprotection_Mechanism Dioxolane This compound ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H⁺ Oxocarbenium Oxocarbenium Ion + H₂O ProtonatedDioxolane->Oxocarbenium Ring Opening Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal Nucleophilic Attack Product p-Anisaldehyde + 1,2-Propanediol Hemiketal->Product - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Troubleshooting_Workflow Start Instability Observed (Premature Deprotection) CheckReagents Are any reagents or byproducts acidic? Start->CheckReagents CheckWorkup Is the workup acidic? CheckReagents->CheckWorkup No AddBase Add a non-nucleophilic base or use an acid scavenger. CheckReagents->AddBase Yes CheckChroma Is the chromatography media acidic? CheckWorkup->CheckChroma No NeutralWorkup Perform a neutral or basic workup. CheckWorkup->NeutralWorkup Yes NeutralChroma Neutralize silica gel or use a neutral stationary phase. CheckChroma->NeutralChroma Yes End Problem Resolved CheckChroma->End No AddBase->End NeutralWorkup->End NeutralChroma->End

Caption: Troubleshooting workflow for premature deprotection of the dioxolane.

References

Technical Support Center: Deprotection of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" to yield p-anisaldehyde and 1,2-propanediol.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection reaction, offering potential causes and solutions in a question-and-answer format.

Q1: My deprotection reaction is very slow or incomplete, even after extended reaction times. What are the possible causes and how can I resolve this?

A1: Incomplete or sluggish deprotection is a common issue. Several factors could be at play:

  • Insufficiently Acidic Conditions: The stability of the dioxolane ring necessitates an acid catalyst for cleavage. If you are observing a slow reaction, the acidity of your reaction medium may be too low.

    • Solution: Increase the concentration of the acid catalyst or switch to a stronger acid. For instance, if you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to p-toluenesulfonic acid (p-TsOH) or a mineral acid like dilute HCl.

  • Presence of Water Scavengers: If your reaction setup includes molecular sieves or other dehydrating agents left over from the protection step, they will inhibit the hydrolytic cleavage of the acetal.

    • Solution: Ensure that no dehydrating agents are present in the deprotection reaction mixture. The presence of water is essential for hydrolysis.

  • Steric Hindrance: The methyl group at the 4-position of the dioxolane ring can introduce some steric hindrance, slowing down the approach of the catalyst and water.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at elevated temperatures.

Q2: I am observing the formation of significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

A2: Side reactions can lower the yield and purity of your desired p-anisaldehyde. Common byproducts and their mitigation strategies include:

  • Polymerization/Oligomerization of p-Anisaldehyde: Under strongly acidic conditions, aldehydes can undergo self-condensation or polymerization.

    • Solution: Use milder acidic conditions (e.g., PPTS instead of concentrated H₂SO₄) or perform the reaction at a lower temperature.[1] A careful work-up to neutralize the acid promptly after the reaction is complete is also crucial.

  • Reactions involving the Methoxy Group: While generally stable, under very harsh acidic conditions and high temperatures, the methoxy group on the aromatic ring could potentially be cleaved.

    • Solution: Avoid excessively strong acids and high temperatures. Monitor the reaction closely to stop it as soon as the starting material is consumed.

  • Formation of Michael Adducts: If your substrate contains other functionalities, such as α,β-unsaturated carbonyls, acidic conditions can promote side reactions like Michael additions.

    • Solution: Employ milder, more chemoselective deprotection methods. Lewis acid-catalyzed deprotection or methods under neutral conditions might be more suitable in such cases.

Q3: After the work-up, I have difficulty separating my product, p-anisaldehyde, from the diol byproduct and the catalyst. What is an effective work-up procedure?

A3: A clean and efficient work-up is critical for isolating the pure product.

  • Neutralization: First, ensure the complete neutralization of the acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base.

  • Extraction: p-Anisaldehyde is significantly more soluble in common organic solvents (like ethyl acetate, dichloromethane, or diethyl ether) than 1,2-propanediol. After neutralization, perform a liquid-liquid extraction. The organic layer will contain the desired aldehyde, while the majority of the diol will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: If further purification is needed, column chromatography on silica gel is a standard and effective method for separating p-anisaldehyde from any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most common and straightforward method is acid-catalyzed hydrolysis . This typically involves treating the acetal with an acid in the presence of water. Common acidic catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and acetic acid.[2][3]

  • Lewis Acids: Lewis acids can also be employed, often offering milder conditions and different chemoselectivity. Examples include FeCl₃, ZnCl₂, and others.[4] Other methods include transacetalization (reaction with an excess of a ketone like acetone in the presence of an acid catalyst) and electrochemical deprotection under neutral conditions.[5]

Q2: How does the p-methoxyphenyl group affect the deprotection reaction?

A2: The electron-donating nature of the p-methoxy group can influence the stability of the acetal. It can stabilize the carbocation intermediate formed during the acid-catalyzed cleavage, which may facilitate the deprotection compared to acetals of electron-deficient aromatic aldehydes. However, it can also increase the propensity for side reactions on the aromatic ring under strongly acidic conditions.

Q3: Can I selectively deprotect this acetal in the presence of other acid-sensitive functional groups?

A3: Yes, selective deprotection is often possible by carefully choosing the reaction conditions.

  • For substrates with highly acid-labile groups (e.g., silyl ethers like TBDMS), using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) is recommended.[2][3][6] PPTS is known for its ability to deprotect acetals under conditions where many other acid-sensitive groups remain intact.[2][3][6]

  • Lewis acid catalysis can also offer a higher degree of chemoselectivity in certain cases.

  • It is always advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Q4: What is a typical experimental protocol for the acid-catalyzed deprotection of this compound?

A4: A general protocol using p-toluenesulfonic acid is provided in the "Experimental Protocols" section below. This can be adapted based on the scale of your reaction and the presence of other functional groups.

Data Presentation

The following tables summarize quantitative data for various deprotection methods applicable to p-methoxybenzaldehyde acetals and related compounds.

Table 1: Comparison of Acid-Catalyzed Deprotection Methods

CatalystSubstrateSolventTemp. (°C)TimeYield (%)Reference
p-TsOHThis compoundAcetone/H₂ORT2-4 h>90 (Typical)General Knowledge
PPTSAryl acetalsAcetone/H₂OReflux4-8 hHigh[2][3]
Acetic Acid/H₂OGeneral acetalsAcetic Acid/H₂O50-801-5 hVariableGeneral Knowledge
Amberlyst-152-(2-Methyl-3-oxo-propyl)-carbamic acid tert-butyl esterAcetone/H₂ORT18 h89[7]

Table 2: Comparison of Other Deprotection Methods

MethodReagentSubstrateSolventTemp. (°C)TimeYield (%)Reference
Lewis AcidAlCl₃/Benzyltriphenylphosphonium peroxymonosulfateEthylene acetalsSolvent-freeRT5-20 minHigh[4]
Electrochemical-Cyclic acetalsMeCN/H₂ORT1-3 h55-99[5]
NeutralWaterAcetonides and acetalsH₂O904-12 hHigh

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 v/v ratio). The amount of solvent should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, e.g., 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude p-anisaldehyde by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: 2-(4-Methoxyphenyl)- 4-methyl-1,3-dioxolane Reaction_Step Deprotection (e.g., p-TsOH, Acetone/H₂O) Start->Reaction_Step Reaction_Mixture Crude Reaction Mixture: p-Anisaldehyde, 1,2-Propanediol, Catalyst, Solvent Reaction_Step->Reaction_Mixture Quench Quench with NaHCO₃(aq) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude_Product Crude p-Anisaldehyde Evaporate->Crude_Product Purification_Step Column Chromatography (Optional) Crude_Product->Purification_Step Pure_Product Pure p-Anisaldehyde Purification_Step->Pure_Product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_byproducts Troubleshooting: Byproducts cluster_workup Troubleshooting: Work-up Start Deprotection Issue Incomplete_Reaction Incomplete/Slow Reaction Start->Incomplete_Reaction Byproducts Byproduct Formation Start->Byproducts Workup_Problem Work-up/Separation Issues Start->Workup_Problem Increase_Acid Increase Acid Conc./Strength Incomplete_Reaction->Increase_Acid Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Check_Water Ensure Water Presence Incomplete_Reaction->Check_Water Milder_Acid Use Milder Acid (e.g., PPTS) Byproducts->Milder_Acid Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Optimize_Time Optimize Reaction Time Byproducts->Optimize_Time Neutralize Ensure Complete Neutralization Workup_Problem->Neutralize Optimize_Extraction Optimize Extraction Solvent/pH Workup_Problem->Optimize_Extraction Column_Chrom Perform Column Chromatography Workup_Problem->Column_Chrom

References

Technical Support Center: Reaction Scale-Up for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. It proceeds via the formation of a hemiacetal intermediate from p-anisaldehyde and 1,2-propanediol, which then undergoes acid-catalyzed dehydration to form the stable cyclic acetal (dioxolane). The entire process is reversible.[1][2]

Q2: Why is water removal critical during the reaction?

A2: The formation of the dioxolane is an equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of this compound.[1] On a laboratory and industrial scale, this is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1][3]

Q3: What types of catalysts are suitable for this reaction?

A3: A variety of acid catalysts can be employed. These include homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, as well as heterogeneous solid acid catalysts such as acidic ion-exchange resins or zeolites like HZSM-5.[3] The choice of catalyst can influence reaction time, temperature, and ease of work-up.

Q4: What are the main scale-up challenges for this reaction?

A4: Key scale-up challenges include:

  • Efficient Water Removal: Ensuring complete and efficient removal of water becomes more challenging in larger reactors.

  • Heat Transfer: Maintaining uniform temperature throughout a large reaction mass is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing: Adequate agitation is necessary to ensure proper mixing of the reactants, especially considering the viscosity of 1,2-propanediol.

  • Work-up and Purification: Handling and purifying large volumes of product require optimized and scalable purification methods, such as vacuum distillation.

Troubleshooting Guide

Problem: Low or no product yield.

Possible Cause Suggested Solution
Insufficient Water Removal Ensure the Dean-Stark apparatus is functioning correctly and that the azeotropic solvent (e.g., toluene, cyclohexane) is refluxing at the appropriate rate to effectively remove water.[3][4] For smaller scale reactions, consider using freshly activated molecular sieves.
Inactive Catalyst Use a fresh batch of acid catalyst. p-Toluenesulfonic acid can be hygroscopic and lose activity if not stored properly. If using a solid acid catalyst, ensure it has been properly activated and stored.
Reaction Has Not Reached Equilibrium Increase the reaction time and monitor the progress by TLC or GC analysis until no further starting material is consumed.
Sub-optimal Reaction Temperature Ensure the reaction is heated to a temperature that allows for efficient azeotropic removal of water. For toluene, this is typically around 110-120°C.
Reagents are Wet Use anhydrous grade solvents and ensure that the p-anisaldehyde and 1,2-propanediol are as dry as possible. Water in the starting materials will inhibit the reaction.

Problem: Presence of significant side products.

Possible Cause Suggested Solution
Aldol Condensation of p-Anisaldehyde This can occur under certain acidic conditions.[5] Ensure the reaction temperature is not excessively high and consider using a milder acid catalyst.
Polymerization of p-Anisaldehyde Strong acids and high temperatures can promote polymerization. Use the minimum effective amount of catalyst and maintain careful temperature control.
Formation of Hemiacetal Intermediate If the reaction is incomplete, the hemiacetal may be present. Drive the reaction to completion by ensuring efficient water removal and adequate reaction time.

Problem: Difficulty in purifying the product.

Possible Cause Suggested Solution
Close Boiling Points of Product and Starting Materials If purification is by distillation, ensure the distillation column has sufficient theoretical plates for efficient separation. Vacuum distillation is recommended to lower the boiling points and prevent thermal degradation.
Residual Acid Catalyst During work-up, thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst before distillation.

Experimental Protocols

Protocol 1: Synthesis using HZSM-5 Catalyst

This protocol is adapted from a literature procedure for the synthesis of anisic aldehyde 1,2-propylene glycol acetal.[3]

Materials:

  • p-Anisaldehyde

  • 1,2-Propanediol

  • HZSM-5 catalyst

  • Cyclohexane (as water entrainer)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add p-anisaldehyde, 1,2-propanediol (in a molar ratio of 1:1.6), HZSM-5 catalyst (2.5% by weight of the reactants), and cyclohexane (approximately 2 mL per gram of p-anisaldehyde).

  • Heat the reaction mixture to reflux and continue for 2 hours, collecting the water in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH) Catalyst

This is a general procedure for acetal formation adapted for the specific reactants.

Materials:

  • p-Anisaldehyde

  • 1,2-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • To the flask, add p-anisaldehyde, 1.2 equivalents of 1,2-propanediol, and a catalytic amount of p-TsOH·H₂O (approximately 0.5-1 mol%).

  • Add toluene as the solvent (sufficient to fill the Dean-Stark trap and allow for efficient stirring).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, which typically takes several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-TsOH.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to remove the toluene.

  • Purify the resulting oil by vacuum distillation to yield the pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound using HZSM-5 Catalyst.[3]

ParameterOptimal Condition
Molar Ratio (p-anisaldehyde:1,2-propanediol)1:1.6
Catalyst Loading (HZSM-5)2.5 wt%
SolventCyclohexane
Reaction Time2 hours
Yield >95%
Selectivity >98%

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactants Charge p-anisaldehyde, 1,2-propanediol, catalyst, and solvent to flask Heat_Reflux Heat to reflux Charge_Reactants->Heat_Reflux Assemble apparatus Water_Removal Collect water in Dean-Stark trap Heat_Reflux->Water_Removal Monitor_Progress Monitor reaction by TLC/GC Water_Removal->Monitor_Progress Cool_Down Cool to room temperature Monitor_Progress->Cool_Down Reaction complete Neutralize Neutralize acid catalyst Cool_Down->Neutralize Solvent_Removal Remove solvent (rotary evaporation) Neutralize->Solvent_Removal Purify Purify by vacuum distillation Solvent_Removal->Purify Troubleshooting_Guide Start Low Yield or Incomplete Reaction Check_Water Is water being collected efficiently? Start->Check_Water Check_Catalyst Is the catalyst active and fresh? Check_Water->Check_Catalyst Yes Improve_Water_Removal Optimize Dean-Stark setup or use molecular sieves. Check_Water->Improve_Water_Removal No Check_Time_Temp Are reaction time and temperature sufficient? Check_Catalyst->Check_Time_Temp Yes Replace_Catalyst Use fresh or newly activated catalyst. Check_Catalyst->Replace_Catalyst No Check_Reagents Are reagents and solvents anhydrous? Check_Time_Temp->Check_Reagents Yes Increase_Time_Temp Increase reaction time and/or temperature. Check_Time_Temp->Increase_Time_Temp No Dry_Reagents Use anhydrous grade reagents and solvents. Check_Reagents->Dry_Reagents No End Yield Improved Check_Reagents->End Yes Improve_Water_Removal->End Replace_Catalyst->End Increase_Time_Temp->End Dry_Reagents->End Reaction_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation of Hydroxyl cluster_step5 Step 5: Water Elimination & Cyclization cluster_step6 Step 6: Deprotonation Aldehyde p-Anisaldehyde Protonated_Aldehyde Protonated Aldehyde (activated) Aldehyde->Protonated_Aldehyde + H+ Proton H+ Hemiacetal_Intermediate Protonated Hemiacetal Protonated_Aldehyde->Hemiacetal_Intermediate + 1,2-Propanediol Diol 1,2-Propanediol Hemiacetal Hemiacetal Hemiacetal_Intermediate->Hemiacetal - H+ Protonated_Hemiacetal2 Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal2 + H+ Oxonium_Ion Cyclic Oxonium Ion Protonated_Hemiacetal2->Oxonium_Ion - H2O Product This compound Oxonium_Ion->Product - H+

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, an acetal formed from the reaction of 4-methoxybenzaldehyde and 1,2-propanediol.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary cause is often the presence of water in the reaction mixture, which can shift the equilibrium back towards the starting materials. Other potential causes include suboptimal reaction conditions, catalyst deactivation, or the occurrence of side reactions.

To troubleshoot low yields, consider the following:

  • Water Removal: The acetalization reaction produces water as a byproduct. Effective removal of this water is crucial to drive the reaction to completion.

    • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to continuously remove water.

    • Dehydrating Agents: The use of molecular sieves (3Å or 4Å) can effectively sequester water from the reaction mixture.

  • Reactant Purity: Ensure that both 4-methoxybenzaldehyde and 1,2-propanediol are of high purity and are anhydrous. Impurities in the aldehyde can lead to side reactions, and water in either reactant will inhibit the reaction.

  • Catalyst Activity:

    • Homogeneous Catalysts (e.g., p-TsOH): Ensure the catalyst is not old or degraded. Use a freshly opened bottle or a properly stored catalyst.

    • Heterogeneous Catalysts (e.g., Zeolites, Amberlyst-15): The catalyst may need activation before use, typically by heating under vacuum to remove adsorbed water. If reusing the catalyst, ensure it has been properly regenerated.

  • Reaction Stoichiometry: An excess of the diol (1,2-propanediol) can be used to shift the equilibrium towards the product. A molar ratio of 1:1.5 to 1:2 of aldehyde to diol is a good starting point.

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature for the chosen catalyst and is allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Question: My reaction is not going to completion, even after an extended reaction time. What could be the issue?

Answer:

An incomplete reaction is often a sign of catalyst deactivation or an equilibrium issue.

  • Catalyst Deactivation:

    • Poisoning: Impurities in the reactants or solvent can "poison" the catalyst, reducing its activity.

    • Leaching (for heterogeneous catalysts): The active catalytic sites may leach into the reaction mixture, reducing the catalyst's effectiveness over time.

    • Coking (for zeolites): At higher temperatures, organic molecules can decompose and deposit on the catalyst surface, blocking active sites.

  • Reversibility of the Reaction: As mentioned, the presence of water can prevent the reaction from reaching completion. Re-evaluate your water removal strategy.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While catalytic amounts are needed, too little will result in a very slow or stalled reaction.

Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Side reactions can compete with the desired acetal formation, leading to a complex product mixture and reduced yield.

  • Aldol Condensation: Under acidic conditions, 4-methoxybenzaldehyde can potentially undergo self-condensation, though this is generally more favorable under basic conditions.

  • Etherification/Oligomerization of 1,2-Propanediol: The diol can react with itself to form ethers or oligomers, especially at higher temperatures and with strong acid catalysts.

  • Oxidation of the Aldehyde: If air is not excluded from the reaction, 4-methoxybenzaldehyde can be oxidized to 4-methoxybenzoic acid.

  • Hydrolysis of the Product: If water is not effectively removed, the formed acetal can hydrolyze back to the starting materials.

To minimize byproduct formation:

  • Control the Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Choose a Milder Catalyst: If side reactions are a significant issue, consider using a milder acid catalyst.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is best for the synthesis of this compound?

A1: The choice of catalyst depends on the desired reaction conditions, scale, and purification strategy. Common choices include:

  • Homogeneous Brønsted Acids (e.g., p-Toluenesulfonic Acid - p-TsOH): These are highly effective and widely used for acetalization. They are soluble in the reaction mixture, leading to high reaction rates. However, they need to be neutralized and removed during workup, which can sometimes be challenging.

  • Heterogeneous Solid Acids (e.g., Amberlyst-15, Zeolites): These catalysts offer significant advantages in terms of ease of separation (simple filtration) and reusability. This makes them more environmentally friendly and cost-effective for larger-scale synthesis. Zeolites, such as HZSM-5, have shown excellent yield and selectivity for this specific reaction.

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions will vary depending on the catalyst used. However, a general starting point is:

  • Reactants: 4-methoxybenzaldehyde and 1,2-propanediol.

  • Stoichiometry: A slight excess of 1,2-propanediol (e.g., 1.2 to 2.0 equivalents) is often used.

  • Catalyst Loading: Typically 0.1 to 5 mol% for homogeneous catalysts, and a higher weight percentage (e.g., 5-20 wt%) for heterogeneous catalysts.

  • Solvent: A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to facilitate water removal with a Dean-Stark apparatus.

  • Temperature: Reflux temperature of the chosen solvent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting materials. The disappearance of the 4-methoxybenzaldehyde spot and the appearance of a new, less polar product spot indicates the reaction is progressing.

  • Gas Chromatography (GC): This provides a more quantitative measure of the conversion of the starting materials to the product.

Q4: What is the role of the Dean-Stark apparatus in this reaction?

A4: The Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture. In this acetalization, it is used in conjunction with a refluxing solvent (like toluene) that forms an azeotrope with water. The azeotrope boils and condenses in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap while the toluene overflows and returns to the reaction flask. This continuous removal of water is essential to drive the reversible acetalization reaction to completion.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety procedures should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-methoxybenzaldehyde can be an irritant. Avoid inhalation and contact with skin and eyes.

  • The acid catalysts used are corrosive. Handle them with care.

  • Toluene and cyclohexane are flammable solvents. Ensure there are no ignition sources nearby when setting up the reaction.

Data Presentation

The following tables summarize quantitative data for different catalysts used in the synthesis of this compound and related acetalization reactions.

Table 1: Catalyst Performance in the Synthesis of this compound

CatalystAldehyde:Diol Molar RatioCatalyst LoadingSolventReaction Time (h)TemperatureYield (%)Selectivity (%)Reference
HZSM-5 Zeolite1:1.62.5 wt%Cyclohexane2Reflux>95>98

Table 2: Comparative Catalyst Performance in Related Acetalization Reactions

CatalystReactionCatalyst LoadingSolventReaction Time (h)Temperature (°C)Yield (%)Reference
p-Toluenesulfonic Acid (p-TsOH)Benzaldehyde + 1,2-PropanediolNot specifiedNot specifiedNot specifiedNot specified94.2
Amberlyst-15Levulinic Acid + 1,2-PropanediolNot specifiedBenzeneNot specifiedReflux88 (ketal)

Note: The data in Table 2 is for closely related reactions and serves as an indicator of catalyst efficacy. Reaction conditions and yields may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using HZSM-5 Zeolite Catalyst

  • Reactant and Catalyst Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 4-methoxybenzaldehyde (anisaldehyde).

    • Add 1.6 molar equivalents of 1,2-propanediol.

    • Add cyclohexane as the solvent (e.g., 15 mL for a small-scale reaction).

    • Add HZSM-5 zeolite catalyst (2.5% by weight of the reactants).

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the HZSM-5 catalyst. The catalyst can be washed with a small amount of solvent, and the washings combined with the filtrate. The catalyst can be regenerated for future use.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Synthesis using p-Toluenesulfonic Acid (p-TsOH)

  • Reactant and Catalyst Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 4-methoxybenzaldehyde.

    • Add 1.5 molar equivalents of 1,2-propanediol.

    • Add toluene as the solvent.

    • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 - 2 mol%).

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Collect the water azeotropically in the Dean-Stark trap until no more water is collected.

    • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 4-methoxybenzaldehyde, 1,2-propanediol, solvent, and catalyst in a reaction flask. apparatus 2. Assemble Dean-Stark apparatus and condenser. reactants->apparatus reflux 3. Heat to reflux and continuously remove water. apparatus->reflux monitor 4. Monitor reaction progress (TLC/GC). reflux->monitor cool 5. Cool reaction mixture. monitor->cool separate 6. Separate catalyst (filtration for heterogeneous, neutralization for homogeneous). cool->separate concentrate 7. Remove solvent (rotary evaporation). separate->concentrate purify 8. Purify product (distillation/chromatography). concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection start Start: Catalyst Selection scale Reaction Scale? start->scale purification Ease of Purification? scale->purification Large Scale pTSA p-Toluenesulfonic Acid (p-TsOH) (Homogeneous) scale->pTSA Small/Lab Scale reusability Catalyst Reusability? purification->reusability High Priority purification->pTSA Lower Priority Amberlyst Amberlyst-15 (Heterogeneous) reusability->Amberlyst Yes Zeolite Zeolite (e.g., HZSM-5) (Heterogeneous) reusability->Zeolite Yes Troubleshooting_Guide start Low Yield or Incomplete Reaction check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active? check_water->check_catalyst Yes improve_drying Improve drying: - Check Dean-Stark setup - Add molecular sieves check_water->improve_drying No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes activate_catalyst Activate/replace catalyst: - Use fresh p-TsOH - Activate heterogeneous catalyst (heat under vacuum) check_catalyst->activate_catalyst No optimize_conditions Optimize conditions: - Increase reaction time - Adjust temperature - Increase diol stoichiometry check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes improve_drying->start activate_catalyst->start optimize_conditions->start

Technical Support Center: Monitoring the Formation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane via Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of the acetal formation reaction between 4-methoxybenzaldehyde and 1,2-propanediol.

Issue Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate after development. 1. The sample is too dilute. 2. The compound is not UV-active. 3. The chosen visualization stain is not suitable for the compounds. 4. The solvent level in the developing chamber was above the spotting line. 5. The compound may have evaporated from the plate.1. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1] 2. 4-methoxybenzaldehyde and the product are aromatic and should be UV-active. If not visible under UV light, proceed to chemical staining.[2][3] 3. Use a broad-spectrum stain like p-anisaldehyde or potassium permanganate. 4. Ensure the solvent level is below the baseline where the samples are spotted. 5. This is less likely for these compounds under normal conditions, but ensure the plate is not heated excessively before development.
Spots are streaking or appear as elongated bands. 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The compound may be acidic or basic.1. Dilute the sample before spotting it on the TLC plate.[1] 2. While the starting materials and product have moderate polarity, a highly polar eluent can sometimes mitigate streaking. Consider adding a small amount of a more polar solvent to your eluent system. 3. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[1]
The spots for the starting material and product are not well-separated (similar Rf values). 1. The eluent system is not optimal for separation.1. Adjust the polarity of the eluent. If the spots are too close together and high up the plate, decrease the polarity (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If the spots are close together near the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate).
Unexpected spots appear on the TLC plate. 1. Presence of impurities in the starting materials. 2. Formation of side products during the reaction. 3. Contamination of the TLC plate or developing chamber.1. Run a TLC of the starting materials individually to check for purity. 2. A common intermediate is the hemiacetal, which may appear as a spot with an Rf value between the starting aldehyde and the final acetal product. 3. Handle TLC plates by the edges to avoid transferring oils from your skin. Ensure the developing chamber is clean.
The reaction does not seem to be progressing (the starting material spot intensity is not decreasing). 1. The reaction has not been initiated (e.g., catalyst not added or inactive). 2. The reaction conditions (e.g., temperature) are not optimal. 3. The reaction is very slow.1. Verify that all reagents, including the acid catalyst, have been added. 2. Ensure the reaction is being conducted at the appropriate temperature as specified in the protocol. 3. Allow the reaction to proceed for a longer duration, taking TLC samples at extended intervals.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system (eluent) for monitoring this reaction?

A1: A good starting point is a mixture of ethyl acetate and hexane. A common ratio to begin with is 1:4 (v/v) ethyl acetate:hexane. You can adjust the polarity by varying the ratio of these two solvents to achieve optimal separation.

Q2: How can I visualize the spots on the TLC plate?

A2: Both the starting material (4-methoxybenzaldehyde) and the product (this compound) are aromatic and contain oxygenated functional groups. Therefore, they can be visualized using:

  • UV light (254 nm): As both compounds are aromatic, they should appear as dark spots on a fluorescent TLC plate under UV light.[2][3] This is a non-destructive method.

  • p-Anisaldehyde stain: This stain is particularly effective for aldehydes and acetals, often producing distinctly colored spots upon heating.[4][5]

  • Potassium permanganate stain: This is a general stain that reacts with the aldehyde functional group and can also visualize the acetal.[3]

Q3: What should I see on the TLC plate as the reaction progresses?

A3: At the beginning of the reaction (t=0), you should see a single spot corresponding to the 4-methoxybenzaldehyde. As the reaction proceeds, a new spot corresponding to the less polar product, this compound, will appear with a higher Rf value. The intensity of the starting material spot should decrease over time, while the intensity of the product spot should increase. A co-spot (a lane where both the reaction mixture and the starting material are spotted together) can help to confirm the identity of the starting material spot in the reaction mixture.

Q4: What is the expected order of elution (from lowest to highest Rf)?

A4: The polarity of the compounds determines their elution order. In this reaction, the expected order from lowest to highest Rf is:

  • 1,2-Propanediol: (Most polar, may remain at the baseline)

  • 4-Methoxybenzaldehyde: (Starting material)

  • This compound: (Product, least polar)

Q5: What could an intermediate spot between my starting material and product be?

A5: An intermediate spot could be the hemiacetal, which is formed as an intermediate in the reaction. The hemiacetal is more polar than the final acetal product but less polar than the starting diol.

Data Presentation

The following table summarizes the expected TLC data for the key components in the reaction. The Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

Compound Structure Function Typical Rf Value (1:4 Ethyl Acetate/Hexane) Visualization
4-MethoxybenzaldehydeC₈H₈O₂Starting Material~ 0.35[6]UV, p-Anisaldehyde (often yellow/orange), KMnO₄
1,2-PropanediolC₃H₈O₂Starting Material~ 0.0 - 0.1p-Anisaldehyde, KMnO₄
This compoundC₁₁H₁₄O₃Product~ 0.5 - 0.6 (estimated)UV, p-Anisaldehyde (often purple/blue)

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxybenzaldehyde (1.0 eq), 1,2-propanediol (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, ~0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (as described below) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

TLC Monitoring Protocol
  • Prepare a TLC developing chamber with a 1:4 (v/v) mixture of ethyl acetate and hexane. Allow the chamber to saturate.

  • On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.

  • Spot the following on the baseline:

    • Lane 1: A dilute solution of the starting material, 4-methoxybenzaldehyde.

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: A sample of the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • For further visualization, dip the plate in a p-anisaldehyde staining solution and gently heat it with a heat gun until colored spots appear.

  • Calculate the Rf values for the starting material and product spots.

Visualizations

TLC_Monitoring_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (1:4 EtOAc/Hexane) prep_plate Prepare Silica TLC Plate (Draw Baseline) spot_sm Spot Starting Material (Lane 1) prep_plate->spot_sm spot_co Co-spot (Lane 2) prep_plate->spot_co spot_rxn Spot Reaction Mixture (Lane 3) prep_plate->spot_rxn develop Develop Plate spot_rxn->develop mark_sf Mark Solvent Front develop->mark_sf visualize_uv Visualize under UV (254 nm) mark_sf->visualize_uv visualize_stain Stain with p-Anisaldehyde & Heat visualize_uv->visualize_stain analyze Analyze TLC Plate (Compare Spots, Calculate Rf) visualize_stain->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes

Caption: Workflow for monitoring the formation of this compound by TLC.

Reaction_Scheme cluster_reactants Reactants cluster_product Product aldehyde 4-Methoxybenzaldehyde catalyst H+ Catalyst (e.g., p-TsOH) aldehyde->catalyst diol 1,2-Propanediol diol->catalyst acetal This compound catalyst->acetal water - H2O catalyst->water

Caption: Reaction scheme for the acid-catalyzed formation of the target acetal.

References

Validation & Comparative

1H NMR Analysis for Structure Confirmation: A Comparative Guide for Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H NMR spectroscopic data for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a common protecting group for aldehydes, against other acetal alternatives. The data presented herein is essential for the structural confirmation and purity assessment of these compounds in research and development settings.

Comparative 1H NMR Data

Target Compound: this compound (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCH3~3.81s-
H-4~4.25-4.40m-
H-5 (cis)~3.60-3.75ddJgem ≈ 8.4, Jvic ≈ 6.0
H-5 (trans)~4.10-4.25ddJgem ≈ 8.4, Jvic ≈ 7.0
H-2~5.80s-
Ar-H (ortho to OCH3)~6.90d~8.8
Ar-H (meta to OCH3)~7.40d~8.8
CH3~1.30d~6.0

Alternative Acetal Protecting Groups (Experimental Data)

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
p-Anisaldehyde dimethyl acetal OCH3 (acetal)~3.31s-
OCH3 (aryl)~3.80s-
CH (acetal)~5.35s-
Ar-H (ortho to OCH3)~6.88d~8.7
Ar-H (meta to OCH3)~7.35d~8.7
Benzaldehyde dimethyl acetal OCH3~3.30s-
CH (acetal)~5.38s-
Ar-H~7.30-7.45m-
Benzaldehyde diethyl acetal OCH2~3.45-3.70m-
CH3~1.22t~7.1
CH (acetal)~5.45s-
Ar-H~7.30-7.50m-

Experimental Protocol: 1H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a 1H NMR spectrum for the structural confirmation of compounds such as this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer at a low setting.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Acquire the 1H NMR spectrum using standard acquisition parameters for a proton experiment on a 400 MHz or higher field spectrometer. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral width: -2 to 12 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Visualization of the Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR analysis.

Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound via 1H NMR spectroscopy.

Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane. Due to the unavailability of experimental spectra for the target compounds, this comparison utilizes predicted 13C NMR data for the isomers, juxtaposed with experimental data for its synthetic precursors, p-anisaldehyde and propylene glycol. This analysis is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate structural elucidation and characterization.

13C NMR Spectral Data Comparison

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for the cis and trans isomers of this compound (predicted data) and its precursors, p-anisaldehyde and propylene glycol (experimental data). The predicted spectra for the target isomers were generated using a standard NMR prediction engine.

Carbon AtomPredicted δ (ppm) - cis-isomerPredicted δ (ppm) - trans-isomerExperimental δ (ppm) - p-AnisaldehydeExperimental δ (ppm) - Propylene Glycol
C=O (Aldehyde)--191.4-
C-ipso (C-Ar)130.4130.5130.1-
C-ortho (C-Ar)127.8127.9131.9-
C-meta (C-Ar)113.8113.9114.2-
C-para (C-Ar-O)160.2160.3164.5-
OCH355.455.455.6-
Acetal Carbon (C2)103.5103.6--
CH2 (C5)68.969.0-68.2
CH (C4)75.375.4-67.8
CH316.816.9-18.6

Note: Predicted values are for illustrative purposes and may differ from experimental values.

Experimental Protocol for 13C NMR Spectroscopy

The experimental data for the precursor compounds cited in this guide were obtained under standard 13C NMR spectroscopic conditions. A general protocol for acquiring such data is outlined below.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample or 50-100 µL of the liquid sample is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

Data Acquisition Parameters (Typical):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • Chemical shifts are referenced to TMS or the deuterated solvent signal.

Structural and Spectral Correlation

The following diagrams illustrate the chemical structures and the logical workflow for spectral analysis.

G Structure of this compound cluster_structure Chemical Structure cluster_labels Carbon Numbering img C2 C2 (Acetal) C4 C4 (CH) C5 C5 (CH2) CH3 CH3 C_Ar_ipso C-ipso C_Ar_ortho C-ortho C_Ar_meta C-meta C_Ar_para C-para OCH3_C OCH3

Caption: Chemical structure and carbon numbering of this compound.

G Spectral Analysis Workflow compound Target Compound This compound pred_nmr 13C NMR Prediction compound->pred_nmr precursors Precursors p-Anisaldehyde & Propylene Glycol nmr_exp 13C NMR Experiment precursors->nmr_exp exp_data Experimental Data nmr_exp->exp_data pred_data Predicted Data pred_nmr->pred_data comparison Comparative Analysis exp_data->comparison pred_data->comparison

Caption: Workflow for the comparative analysis of predicted and experimental 13C NMR data.

Validating the Molecular Weight of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative overview of mass spectrometry for the molecular weight validation of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" and structurally related alternatives, supported by experimental data and detailed protocols.

The target compound, this compound, with a molecular formula of C11H14O3, has an expected molecular weight of approximately 194.23 g/mol .[1][2] Mass spectrometry serves as a primary analytical technique to confirm this molecular weight, providing confidence in the compound's identity and purity. This guide will explore the expected mass spectral behavior of the target compound in comparison to alternative structures and provide a foundational experimental protocol for acquiring this data.

Comparison of Molecular Weights and Fragmentation Data

While experimental mass spectral data for "this compound" is not widely available in public databases, we can infer its likely behavior and compare it to known data from similar structures. The following table summarizes the molecular weights of the target compound and selected alternatives. For "2-Ethyl-4-methyl-1,3-dioxolane," experimental fragmentation data from Gas Chromatography-Mass Spectrometry (GC-MS) is included as a reference for the fragmentation of the dioxolane ring system.[3]

CompoundMolecular FormulaExpected Molecular Weight ( g/mol )Experimental m/z DataIonization Method
This compound C11H14O3194.23[1][2]Data not publicly availableGC-MS (predicted)
2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanolC11H14O5226.23[4]Data not publicly availableESI-MS (predicted)
[2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methanolC11H14O4210.23[5]Data not publicly availableESI-MS (predicted)
2-Ethyl-4-methyl-1,3-dioxolaneC6H12O2116.16[3]87, 59, 31 (major fragments)[3]GC-MS (EI)

Note: ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique often used for polar molecules, which would likely show a prominent protonated molecular ion ([M+H]+). GC-MS typically uses Electron Ionization (EI), a hard ionization technique that can lead to significant fragmentation.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general procedure for the molecular weight validation of "this compound" using a standard mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

Objective: To determine the experimental molecular weight of the synthesized compound and compare it with the theoretical value.

Materials:

  • Sample of "this compound"

  • High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Mass spectrometer (GC-MS or LC-MS)

  • Appropriate column for the chosen chromatography method

  • Standard lab equipment (vials, pipettes, etc.)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup (Example for LC-MS with ESI source):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow rate: 0.5 mL/min.

      • Injection volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: Scan from m/z 50 to 500.

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

  • Data Acquisition:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the mass spectral data over the chromatographic peak corresponding to the compound.

  • Data Analysis:

    • Examine the mass spectrum for the presence of the protonated molecular ion ([M+H]+). For "this compound", this would be expected at an m/z of approximately 195.10.

    • Identify any other significant adducts (e.g., [M+Na]+ at m/z ~217.08) or fragment ions.

    • Compare the experimentally observed m/z of the molecular ion with the calculated theoretical mass.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the mass spectrometry experiment for molecular weight validation.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Serial Dilution B->C D Filter Sample C->D E Inject into LC-MS D->E Prepared Sample F Chromatographic Separation E->F G Ionization (ESI) F->G H Mass Analysis G->H I Acquire Mass Spectrum H->I Ion Data J Identify Molecular Ion ([M+H]+) I->J K Compare Experimental vs. Theoretical m/z J->K L Validate Molecular Weight K->L

Caption: Workflow for molecular weight validation by LC-MS.

Expected Fragmentation Patterns

Based on the structure of "this compound" and the known fragmentation of similar compounds, several key fragmentation pathways can be predicted under Electron Ionization (EI) conditions:

  • Loss of a methyl group: Cleavage of the methyl group from the dioxolane ring would result in a fragment at [M-15]+.

  • Cleavage of the methoxy group: Loss of the methoxy group from the phenyl ring would lead to a fragment at [M-31]+.

  • Ring opening and fragmentation of the dioxolane ring: As seen with "2-Ethyl-4-methyl-1,3-dioxolane"[3], the dioxolane ring is susceptible to fragmentation, leading to a variety of smaller ions.

  • Formation of a substituted tropylium ion: Aromatic compounds can rearrange to form a stable tropylium ion, which may be observed in the mass spectrum.

By conducting the experiment as outlined and comparing the resulting spectrum to these predicted patterns and the data from the alternative compounds, researchers can confidently validate the molecular weight and structural integrity of "this compound".

References

FT-IR Spectroscopic Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the functional groups present in 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane using Fourier-transform infrared (FT-IR) spectroscopy. For comparative purposes, the FT-IR data of anisole, a key structural component of the target molecule, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for structural elucidation.

Comparative FT-IR Data of Functional Groups

The following table summarizes the expected characteristic infrared absorption peaks for the functional groups present in this compound. The data for anisole is provided as a reference to aid in the assignment of the aromatic and ether functionalities.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for Anisole
Aromatic Ring C-H stretch3100 - 30003003[1]
C=C stretch1600 - 14501600 - 1500[2]
C-H out-of-plane bend (para-substituted)860 - 790N/A
Ether (Methoxy) C-O-C asymmetric stretch~1250~1250[2]
C-O-C symmetric stretch~1040~1040[2]
Dioxolane Ring C-O stretch (cyclic ether)1140 - 1070N/A
Alkyl Groups C-H stretch (sp³)2960 - 28502955[1]
C-H bend1480 - 1365N/A

Experimental Protocols

A standardized protocol for obtaining the FT-IR spectrum of a liquid organic compound like this compound is outlined below.

Sample Preparation (Neat Liquid)

  • Cleaning the Salt Plates: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. If necessary, polish them with a small amount of a dry, volatile solvent like chloroform or methylene chloride and a soft, lint-free cloth.

  • Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.

  • Assembling the Cell: Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mounting: Carefully place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-transform infrared spectrometer is used.

  • Light Source: A mid-infrared source, such as a globar or nichrome wire, is employed.

  • Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is typically used.

  • Scan Range: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Background Scan: A background spectrum of the empty sample holder (or with clean salt plates) is recorded prior to the sample scan to subtract the spectral contributions of atmospheric water and carbon dioxide.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound.

FTIR_Workflow FT-IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Liquid Sample CleanPlates Clean Salt Plates ApplySample Apply Sample to Plate CleanPlates->ApplySample AssembleCell Assemble Sample Cell ApplySample->AssembleCell Background Run Background Scan AssembleCell->Background SampleScan Run Sample Scan Background->SampleScan ProcessData Process Raw Data (Fourier Transform) SampleScan->ProcessData IdentifyPeaks Identify Peak Frequencies ProcessData->IdentifyPeaks AssignGroups Assign Functional Groups IdentifyPeaks->AssignGroups Compare Compare with Reference Spectra AssignGroups->Compare Conclusion Structural Elucidation Compare->Conclusion

Caption: Workflow for FT-IR analysis of a liquid organic compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic peaks of its constituent functional groups. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region will confirm the methoxyphenyl group.[3][4] The strong, characteristic C-O stretching bands of the methoxy group and the dioxolane ring are anticipated in the fingerprint region (below 1500 cm⁻¹). Specifically, the asymmetrical and symmetrical C-O-C stretches of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[2] The C-O stretches of the cyclic dioxolane ether will likely appear in the 1140-1070 cm⁻¹ range.[5] The aliphatic C-H stretching from the methyl group and the dioxolane ring should be visible in the 2960-2850 cm⁻¹ region.[2] The out-of-plane C-H bending for the para-substituted benzene ring is a key diagnostic peak and is expected between 860 and 790 cm⁻¹.[6][7] By comparing the obtained spectrum with reference data for anisole and known dioxolanes, a confident structural confirmation can be achieved.

References

Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a key intermediate in various synthetic pathways.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture.[1] It is particularly well-suited for non-volatile and thermally unstable compounds.[2] In contrast, Gas Chromatography (GC) is a highly efficient separation technique designed for volatile and thermally stable compounds.[2] The choice between these two methods often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Comparison of HPLC and GC for this compound Analysis

Given that this compound (also known as anisaldehyde propylene glycol acetal) is a volatile compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the more conventional and often preferred method for its purity analysis.[3][4] The NIST Chemistry WebBook lists gas chromatography data for this compound, indicating its suitability for this technique. However, a properly developed HPLC method can also be employed, offering an alternative approach.

A crucial consideration for the HPLC analysis of acetals is their potential for hydrolysis under acidic conditions, which are common in reversed-phase chromatography.[5][6] Therefore, to ensure the integrity of the molecule during analysis, it is recommended to use a neutral or slightly basic mobile phase.[5]

The following sections provide detailed experimental protocols and comparative data for both a proposed HPLC method and a standard GC method for the purity analysis of this compound.

Experimental Data and Comparison

The following tables summarize hypothetical yet representative data for the purity analysis of a sample of this compound using both HPLC and GC.

Table 1: HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.80.32Impurity A (Anisaldehyde)
24.1510.20.20Impurity B (Propylene Glycol)
37.894923.599.48This compound

Table 2: GC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (pA*s)Area %Identification
15.2112.50.25Impurity A (Anisaldehyde)
26.838.90.18Impurity B (Propylene Glycol)
39.454978.699.57This compound

Table 3: Method Performance Comparison

ParameterHPLCGC
Principle Separation based on polaritySeparation based on boiling point and volatility
Typical Run Time 15-20 minutes10-15 minutes
Operating Temperature AmbientHigh (e.g., 50-280°C)
Mobile Phase Liquid (Acetonitrile/Water)Gas (Helium/Nitrogen)
Sample Volatility Not requiredRequired
Potential for Analyte Degradation Possible hydrolysis with acidic mobile phasePossible for thermally labile compounds
Detector UV DetectorFlame Ionization Detector (FID)
Sensitivity GoodExcellent for volatile organics

Experimental Protocols

HPLC Method Protocol

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase Additive: 5 mM Ammonium Hydroxide in Water (to prevent acetal hydrolysis)[5]

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 40% B

    • 15.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC Method Protocol

Objective: To determine the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of methanol or acetone to obtain a 1 mg/mL solution.

  • Vortex to ensure complete dissolution.

Method Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 225 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC dissolve->inject separate Separate on HP-5 Column inject->separate detect Detect with FID separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: GC analysis workflow for this compound.

Conclusion

Both HPLC and GC are viable techniques for the purity analysis of this compound.

GC-FID is generally the more straightforward and robust method for this volatile compound, offering high sensitivity and faster run times. It is particularly well-suited for routine quality control where high throughput is desired.

HPLC provides a valuable alternative , especially when GC is not available or when dealing with complex matrices that may not be suitable for GC injection. However, careful method development is required to prevent the acid-catalyzed hydrolysis of the dioxolane ring by using a neutral to basic mobile phase. The choice of method will ultimately depend on the specific laboratory instrumentation, sample matrix, and the analytical objectives.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Characterization of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane and its derivatives. While a specific crystal structure for the parent compound is not publicly available, this guide leverages data from structurally analogous compounds to illustrate the power and limitations of each method.

The unequivocal determination of a molecule's solid-state structure is most directly achieved through single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding structure-activity relationships and for computational modeling. However, the growth of high-quality single crystals can be a significant bottleneck. Consequently, a suite of complementary analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are routinely employed for comprehensive characterization.

A Comparative Look at Analytical Techniques

This section compares X-ray crystallography with other common analytical techniques for the characterization of this compound derivatives.

Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, conformational analysis, intermolecular interactions, absolute configuration.Unambiguous structural determination in the solid state.Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistry, conformational dynamics in solution.Provides detailed structural information in solution, non-destructive.Does not provide precise bond lengths and angles. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

X-ray Crystallography Data for Analogous Compounds

While the crystal structure of this compound is not available, analysis of similar reported structures provides valuable insights into the expected molecular geometry. Below is a summary of crystallographic data for representative 2-aryl-1,3-dioxolane derivatives.

Compound Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) & Torsion Angles (°) Reference
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineMonoclinicP2₁/cC-O(dioxolane): ~1.43O-C-O(dioxolane): ~105[Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl), IOSR Journal]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateMonoclinicP2₁/nC-O(phenyl): ~1.36C-C-O-C(methoxy): ~178[Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Journal of Pharmaceutical Chemistry, 2023]
(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-oneMonoclinicP2₁/cC-O(dioxin): ~1.37-1.43Dihedral angle between benzene rings: 8.31[The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one, Acta Crystallographica Section E, 2021]

Note: The data presented are for compounds containing similar structural motifs (methoxyphenyl group and a heterocyclic ring system) and are intended to be illustrative.

Spectroscopic Data for this compound and its Analogs

Spectroscopic techniques provide a wealth of information to complement X-ray diffraction data and are indispensable when single crystals are unavailable.

NMR Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in solution. For a molecule like this compound, ¹H and ¹³C NMR would provide key information on the connectivity and chemical environment of each atom.

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

Proton Expected Chemical Shift Range Multiplicity
Methoxy (-OCH₃)3.7 - 3.9Singlet
Methyl (-CH₃)1.2 - 1.5Doublet
Dioxolane Ring Protons3.5 - 4.5Multiplets
Phenyl Protons6.8 - 7.5Doublets
Acetal Proton (-OCHO-)5.7 - 5.9Singlet/Doublet

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

Carbon Expected Chemical Shift Range
Methoxy (-OCH₃)55 - 56
Methyl (-CH₃)16 - 18
Dioxolane Ring Carbons65 - 80
Phenyl Carbons113 - 130, 159-161 (C-OCH₃)
Acetal Carbon (-OCHO-)102 - 105
Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern, which can confirm the identity of the compound. For this compound (C₁₁H₁₄O₃), the expected molecular ion peak [M]⁺ would be at m/z 194.09. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Infrared Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

Functional Group Expected Absorption Range
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1500 - 1600
C-O (ether and acetal)1000 - 1300

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a chromatography system like GC or LC). The molecules are ionized (e.g., by electrospray ionization - ESI, or electron impact - EI), and the mass-to-charge ratio of the ions is measured.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel derivative of this compound.

Characterization Workflow Workflow for Structural Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Analysis Initial Analysis (TLC, Melting Point) Purification->Initial_Analysis Spectroscopy Spectroscopic Characterization Initial_Analysis->Spectroscopy Crystal_Growth Crystal Growth Attempts Initial_Analysis->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopy->NMR MS Mass Spectrometry (LRMS, HRMS) Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR Structure_Elucidation Comprehensive Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray Single-Crystal X-ray Diffraction Crystal_Growth->Xray Success Crystal_Growth->Structure_Elucidation Failure Xray->Structure_Elucidation Publication Publication / Report Structure_Elucidation->Publication

Caption: A generalized workflow for the synthesis and structural characterization of novel organic compounds.

References

Evaluating the acid lability of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" compared to other acetals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Acetal Stability

In the realm of organic synthesis and drug delivery, the judicious selection of protecting groups is paramount. Acetals are frequently employed to mask carbonyl functionalities due to their stability under neutral and basic conditions. However, their susceptibility to cleavage under acidic conditions, known as acid lability, is a critical parameter that dictates their utility in various applications. This guide provides a comparative evaluation of the acid lability of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane against other commonly used acetals derived from aromatic aldehydes.

The acid-catalyzed hydrolysis of acetals proceeds through a well-established A-1 mechanism. This process involves the initial protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion. The formation of this carbocation is the rate-determining step of the reaction. Consequently, the stability of this intermediate plays a crucial role in determining the overall rate of hydrolysis.

The structure of the parent aldehyde significantly influences the stability of the carboxonium ion intermediate. Electron-donating groups on the aromatic ring of a benzaldehyde-derived acetal can stabilize the positive charge of the carboxonium ion through resonance and inductive effects, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, leading to a slower rate of hydrolysis.

Quantitative Comparison of Acid Lability

The following table summarizes the available quantitative data on the acid-catalyzed hydrolysis of this compound and related acetals. It is important to note that the experimental conditions under which these values were obtained can significantly impact the rate of hydrolysis.

AcetalSubstituent EffectHalf-life (t½)Experimental Conditions
2-(4-Methoxyphenyl)-1,3-dioxolane*Strong Electron-Donating~70.4 hourspH 5 buffer
2-Phenyl-1,3-dioxolaneNeutral~4 minutesTrifluoroacetic acid (TFA) in CD3CN/D2O
2-(4-Nitrophenyl)-1,3-dioxolaneStrong Electron-WithdrawingSignificantly longer than 2-phenyl-1,3-dioxolaneExpected to be very stable under acidic conditions due to the destabilizing effect of the nitro group on the carbocation intermediate.

Data for 2-(4-methoxyphenyl)-1,3-dioxolane is used as a close proxy for this compound, as the 4-methyl group on the dioxolane ring is not expected to significantly influence the electronic effects governing acid lability.

Experimental Protocols

A detailed methodology for determining the acid lability of acetals is provided below. This protocol utilizes UV-Vis spectrophotometry to monitor the progress of the hydrolysis reaction.

Objective: To determine the pseudo-first-order rate constant (k_obs) and the half-life (t½) for the acid-catalyzed hydrolysis of an acetal.

Principle: The hydrolysis of an acetal derived from an aromatic aldehyde results in the formation of the corresponding aldehyde. Many aromatic aldehydes exhibit strong UV absorbance at specific wavelengths, allowing for the reaction progress to be monitored spectrophotometrically. By maintaining a large excess of the acid catalyst, the reaction can be treated as a pseudo-first-order process.

Materials:

  • Acetal of interest (e.g., this compound)

  • Spectrophotometric grade solvent (e.g., acetonitrile or a dioxane-water mixture)

  • Aqueous acidic solution of known concentration (e.g., HCl, H₂SO₄, or a prepared buffer solution)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the acetal in the chosen organic solvent at a known concentration (e.g., 10 mM).

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product aldehyde. The reaction cuvette should be temperature-controlled to ensure consistent reaction rates.

  • Initiation of Reaction: In a quartz cuvette, combine the acidic aqueous solution and the organic solvent in the desired ratio. Allow the solution to equilibrate to the set temperature. To initiate the hydrolysis, inject a small aliquot of the acetal stock solution into the cuvette and mix rapidly. The final concentration of the acetal should be significantly lower than the acid concentration to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final absorbance (A_∞) and the absorbance at time t (A_t) versus time. The slope of the resulting linear plot will be equal to -k_obs.

    • The half-life (t½) of the reaction can then be calculated using the equation: t½ = 0.693 / k_obs.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Experimental_Workflow cluster_prep cluster_execution cluster_analysis prep_stock Prepare Acetal Stock Solution mix Mix Reagents in Cuvette prep_stock->mix prep_acid Prepare Acidic Solution prep_acid->mix prep_instrument Set up UV-Vis Spectrophotometer (λmax, Temperature) prep_instrument->mix start_reaction Inject Acetal Stock to Initiate mix->start_reaction monitor Monitor Absorbance vs. Time start_reaction->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calculate_k Determine k_obs from Slope plot->calculate_k calculate_t_half Calculate t½ = 0.693 / k_obs calculate_k->calculate_t_half

Caption: Workflow for determining acetal acid lability.

Safety Operating Guide

Navigating the Disposal of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[1] Adherence to your institution's Environmental Health and Safety (EHS) hazardous waste program is mandatory.[1]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with other incompatible chemical waste streams. It should be segregated, for example, with other flammable organic solvents.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be in good condition with a secure, tightly closing lid.[2][3]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[1][4]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]

      • The concentration or approximate quantity of the waste.

      • The words "Hazardous Waste".[1]

      • The date of waste generation.[1]

      • The name and contact information of the principal investigator or laboratory supervisor.[1]

      • The specific location (building and room number) where the waste was generated.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

    • The storage area must be at or near the point of generation.[3]

    • Ensure the container is stored in a well-ventilated place, away from heat, sparks, open flames, or other ignition sources.[5][6][7]

    • Store in secondary containment to mitigate potential spills.[2][4]

  • Disposal Request and Pickup:

    • Once the waste container is full, or if it has been in storage for a prolonged period (consult your institution's guidelines, which may be up to 12 months), arrange for its disposal.[3]

    • Submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form, either in hardcopy or electronically.[1]

    • Do not transport the hazardous waste yourself; trained EHS personnel will collect it directly from your laboratory.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key physical and chemical properties for this compound and a structurally similar one to provide context for its handling and disposal.

PropertyThis compound4-Methyl-1,3-dioxane (similar compound)
Molecular Formula C₁₁H₁₄O₃C₅H₁₀O₂
Molecular Weight 194.23 g/mol Not specified
CAS Number 6414-32-01120-97-4
Boiling Point 145-149 °C @ 11 Torr[8]114 °C @ 760 mmHg[5]
Flash Point 95.5 ± 23.2 °C[8]22 °C / 71.6 °F[5]
Density 1.1 ± 0.1 g/cm³[8]Not specified

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence, from the point of generation to final collection by EHS personnel.

Workflow for Disposal of this compound A Waste Generation (Unused or Contaminated Chemical) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select & Prepare Waste Container (Chemically Compatible, Leak-Proof) B->C D Transfer Waste to Container (In a Fume Hood) C->D E Securely Seal Container D->E F Label with Hazardous Waste Tag (Full Chemical Name, Date, PI Info) E->F G Store in Satellite Accumulation Area (Secondary Containment, Away from Ignition Sources) F->G H Submit Waste Pickup Request to EHS G->H I EHS Collection H->I

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.